molecular formula C14H12BrNO2 B173409 4-bromo-N-(2-methoxyphenyl)benzamide CAS No. 106840-94-2

4-bromo-N-(2-methoxyphenyl)benzamide

Cat. No.: B173409
CAS No.: 106840-94-2
M. Wt: 306.15 g/mol
InChI Key: XJDBMELMKKERNI-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methoxyphenyl)benzamide belongs to a class of N-substituted benzamide derivatives that are of significant interest in various scientific research domains, particularly in medicinal chemistry and materials science. While research on the specific 2-methoxyphenyl derivative is ongoing, studies on closely related structural analogs provide strong context for its potential research value. Bromobenzamide scaffolds are frequently investigated for their diverse biological activities. Related compounds have been studied as potential antimicrobial and antiprotozoal agents , and as inhibitors of tyrosine kinases or inducers of apoptosis in tumor development processes . The structural motif of a benzamide core substituted with bromine and methoxy groups is often explored in the synthesis of compounds with hoped-for anticancer activity . From a materials science perspective, benzamide derivatives are important building blocks in supramolecular chemistry. The ability of the amide group to form hydrogen bonds, such as the intramolecular N—H⋯O hydrogen bonds that create specific ring motifs and the intermolecular N—H⋯O and O—H⋯O hydrogen bonds that link molecules into chains and sheets in the crystal lattice , makes them valuable for designing molecular assemblies and crystalline materials. Furthermore, aromatic benzamide derivatives are part of the broader investigation into organic non-linear optical (NLO) materials due to their π-conjugated systems, which are relevant for applications in optical communications and frequency conversion . Researchers may find this compound a versatile intermediate for further chemical functionalization or a candidate for probing structure-activity relationships in biological and material studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N-(2-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-18-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDBMELMKKERNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Therapeutic Targets of N-Aryl Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The N-aryl benzamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This guide provides an in-depth analysis of the key molecular targets of this compound class, with a primary focus on their well-established role as epigenetic modulators and their emerging significance in the DNA damage response pathway. We will explore the mechanistic underpinnings of their interactions with histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs), supported by structural insights and quantitative data. Furthermore, this document details robust, step-by-step experimental protocols for target validation and efficacy assessment, designed to be both informative and reproducible. Visual frameworks of signaling pathways and experimental workflows are provided to enhance comprehension. The overarching objective is to equip researchers and drug development professionals with a comprehensive understanding of N-aryl benzamides, thereby facilitating the rational design and development of next-generation therapeutics.

The N-Aryl Benzamide Scaffold: A Privileged Structure in Drug Discovery

N-aryl benzamides are a class of organic compounds characterized by a benzamide core linked to an aryl group. This deceptively simple structure has proven to be a "privileged scaffold" in drug discovery, capable of interacting with a diverse array of biological targets through specific modifications. The general structure consists of a zinc-binding group, a linker (the benzamide core), and a cap group that interacts with the enzyme's surface.[1] This modularity allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Historically, the therapeutic utility of benzamides has been recognized in various clinical applications.[2] More recently, intensive research has illuminated their profound impact on fundamental cellular processes, particularly in oncology and neurodegenerative diseases.[3][4] This guide will primarily focus on two of the most significant and well-validated target classes for N-aryl benzamides: epigenetic modulators and DNA damage response proteins.

Primary Target Class: Epigenetic Modulators

Epigenetic regulation, the process of altering gene expression without changing the DNA sequence itself, is a critical area of therapeutic intervention. Dysregulation of epigenetic machinery is a hallmark of many cancers and other diseases.[1] N-aryl benzamides have emerged as potent modulators of these processes, primarily through the inhibition of histone deacetylases (HDACs).

Histone Deacetylases (HDACs)

HDACs are a family of enzymes that remove acetyl groups from lysine residues on histones and other proteins.[5] This action typically leads to chromatin compaction and transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[1][6]

Mechanism of Action: N-aryl benzamides, particularly those with a 2-amino substitution on the phenyl ring, function as potent HDAC inhibitors.[1] The primary mechanism involves the chelation of the zinc ion (Zn²⁺) located at the active site of class I HDAC enzymes (HDAC1, 2, and 3) by the zinc-binding group of the benzamide.[1][5][7] This interaction blocks the catalytic activity of the enzyme, leading to the following downstream effects:

  • Histone Hyperacetylation: Inhibition of HDACs results in the accumulation of acetylated histones.[1]

  • Chromatin Remodeling: This hyperacetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure.

  • Gene Reactivation: The open chromatin allows for the transcription of previously silenced genes, including critical tumor suppressor genes like p21 (also known as WAF1/Cip1).[1]

  • Cellular Outcomes: The re-expression of these genes induces cell cycle arrest (often at the G1 or G2/M phase), cellular differentiation, and apoptosis (programmed cell death).[1][6]

Diagram: Mechanism of HDAC Inhibition by N-Aryl Benzamides

HDAC_Inhibition cluster_0 Normal Cell State cluster_1 Cancer Cell State (HDAC Overexpression) cluster_2 Therapeutic Intervention HDAC HDAC Active Histones Acetylated Histones HDAC->Histones Deacetylation Chromatin_C Condensed Chromatin (Gene Silencing) Histones->Chromatin_C HDAC_Cancer HDAC Overactive TSG_Silenced Tumor Suppressor Genes (e.g., p21) Silenced HDAC_Cancer->TSG_Silenced Proliferation Uncontrolled Proliferation TSG_Silenced->Proliferation Benzamide N-Aryl Benzamide (HDAC Inhibitor) HDAC_Inhibited HDAC Inhibited Benzamide->HDAC_Inhibited Inhibits Histones_Hyper Hyperacetylated Histones Chromatin_R Relaxed Chromatin Histones_Hyper->Chromatin_R TSG_Active Tumor Suppressor Genes (p21) Re-expressed Chromatin_R->TSG_Active Apoptosis Apoptosis & Cell Cycle Arrest TSG_Active->Apoptosis

Caption: N-aryl benzamides inhibit HDACs, leading to histone hyperacetylation and the re-expression of tumor suppressor genes, ultimately causing cancer cell apoptosis.

Table 1: Representative N-Aryl Benzamide HDAC Inhibitors and their Potency

CompoundTarget(s)IC₅₀ ValuesTherapeutic Area
Entinostat (MS-275) Class I HDACs (HDAC1, 3)HDAC1: 41 nM, HDAC3: 46 nM[8]Oncology
Mocetinostat Class I HDACsPotent against HDAC1, 2, 3[6]Oncology
(S)-17b Class I HDACsPotent against HDAC1[7]Myelodysplastic Syndrome[7]
NA Class I HDACsHDAC1: 95.2 nM, HDAC2: 260.7 nM, HDAC3: 255.7 nM[8]Oncology (Solid Tumors)[8]

Experimental Protocol: In Vitro HDAC Activity Assay

This protocol provides a framework for quantifying the inhibitory potential of N-aryl benzamides on HDAC enzymes using a commercially available luminescent assay kit.

  • Objective: To determine the IC₅₀ value of a test compound against a specific HDAC isoform.

  • Principle: The assay measures the activity of HDAC through a coupled-enzyme system. HDAC deacetylates a substrate, making it susceptible to a developer enzyme that releases a luminescent signal. The signal intensity is inversely proportional to HDAC activity.

  • Methodology:

    • Reagent Preparation:

      • Reconstitute the lyophilized HDAC enzyme (e.g., HDAC1, 2, or 3) in the provided buffer to the desired concentration.

      • Prepare a serial dilution of the N-aryl benzamide test compound in DMSO, followed by a final dilution in assay buffer. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

      • Prepare the HDAC substrate and developer reagent according to the manufacturer's instructions.

    • Assay Procedure:

      • Add 10 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of a white, opaque 96-well plate.

      • Add 20 µL of the prepared HDAC enzyme solution to each well.

      • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

      • Initiate the reaction by adding 20 µL of the HDAC substrate to each well.

      • Incubate for 60 minutes at room temperature.

      • Stop the reaction and generate the luminescent signal by adding 50 µL of the developer reagent.

      • Incubate for 20 minutes at room temperature, protected from light.

    • Data Acquisition and Analysis:

      • Measure luminescence using a plate-reading luminometer.

      • Subtract background luminescence (wells with no enzyme).

      • Normalize the data to the vehicle control (100% activity) and a potent inhibitor control (0% activity).

      • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Sirtuins (Class III HDACs)

Sirtuins are a distinct class of NAD⁺-dependent deacetylases that play crucial roles in metabolism, aging, and neurodegeneration.[3][9] While structurally different from classical zinc-dependent HDACs, some benzamide derivatives have been developed as sirtuin modulators.[10][11] Specifically, 3-(N-arylsulfamoyl)benzamides have been identified as inhibitors of SIRT2, showing neuroprotective effects in models of Parkinson's and Huntington's disease.[3][4] This highlights the scaffold's versatility in targeting different classes of deacetylases.

Emerging Target Class: DNA Damage Response (DDR)

The N-aryl benzamide scaffold is also a key pharmacophore for inhibitors of Poly(ADP-ribose) Polymerases (PARPs), critical enzymes in the DNA damage response (DDR) pathway.

Poly(ADP-ribose) Polymerases (PARPs)

PARPs, particularly PARP1, are enzymes that detect single-strand DNA breaks (SSBs) and recruit other DNA repair proteins.[12] Inhibition of PARP is a powerful anti-cancer strategy, especially in tumors with pre-existing defects in DNA repair, such as those with BRCA1/2 mutations. This concept is known as "synthetic lethality."

Mechanism of Action: The benzamide moiety is a foundational component in many PARP inhibitors, including the clinically approved drug Olaparib.[12] These inhibitors act by binding to the NAD⁺ binding pocket of the PARP enzyme, preventing it from catalyzing the formation of poly(ADP-ribose) chains. This has two major consequences:

  • Inhibition of SSB Repair: PARP can no longer signal the presence of SSBs, leading to their accumulation.

  • PARP Trapping: The inhibitor "traps" the PARP enzyme on the DNA, creating a cytotoxic lesion that is more difficult to repair.

When the cell enters replication, these unrepaired SSBs are converted into highly toxic double-strand breaks (DSBs). In healthy cells, DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes (like BRCA1/2), these DSBs cannot be repaired, leading to genomic instability and cell death.

Diagram: PARP Inhibition and Synthetic Lethality

PARP_Inhibition cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits SSB_Repair SSB Repair PARP->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DSB Double-Strand Break (DSB) HR_Repair Homologous Recombination (HR) DSB->HR_Repair HR_Repair->Cell_Survival Benzamide_PARPi N-Aryl Benzamide (PARP Inhibitor) PARP_Inhibited PARP Inhibited & Trapped Benzamide_PARPi->PARP_Inhibited inhibits SSB_Accum SSBs Accumulate PARP_Inhibited->SSB_Accum DSB_Lethal Lethal DSBs Form SSB_Accum->DSB_Lethal during replication HR_Defective Defective HR Repair (BRCA Mutant) DSB_Lethal->HR_Defective Cell_Death Cell Death (Apoptosis) HR_Defective->Cell_Death SSB_2 Single-Strand Break (SSB) SSB_2->PARP_Inhibited

Caption: In BRCA-mutant cancers, PARP inhibition by N-aryl benzamides prevents SSB repair, leading to lethal DSBs and selective cancer cell death.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of N-aryl benzamides, a downstream consequence of targeting enzymes like HDACs or PARPs.

  • Objective: To determine the concentration of a compound that reduces cell viability by 50% (GI₅₀ or IC₅₀).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

  • Methodology:

    • Cell Culture:

      • Seed cancer cells (e.g., MCF-7, A2780) in a 96-well flat-bottom plate at an appropriate density (e.g., 5,000-10,000 cells/well).

      • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Compound Treatment:

      • Prepare a serial dilution of the N-aryl benzamide test compound in the appropriate cell culture medium.

      • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

      • Incubate for 48-72 hours. The duration should be sufficient to observe the compound's effect on cell proliferation and survival.

    • MTT Addition and Incubation:

      • Prepare a 5 mg/mL solution of MTT in sterile PBS.

      • Add 20 µL of the MTT solution to each well.

      • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Formazan Solubilization and Measurement:

      • Carefully remove the medium from each well.

      • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

      • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

      • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

      • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to calculate the GI₅₀/IC₅₀ value.

Other Notable Therapeutic Targets

The versatility of the N-aryl benzamide scaffold extends beyond HDACs and PARPs. Various derivatives have been investigated for their activity against a range of other targets, including:

  • Tubulin: Certain N-benzylbenzamide derivatives have been designed as tubulin polymerization inhibitors, binding to the colchicine site and exhibiting potent anti-vascular and antitumor activities.[13]

  • NF-κB: N-substituted benzamides can inhibit the activation of the transcription factor NF-κB, which is involved in inflammation and cell survival.[2][14] This suggests potential applications as anti-inflammatory agents.[14]

  • Butyrylcholinesterase (BChE): Novel N-benzyl benzamide scaffolds have shown selective, sub-nanomolar inhibition of BChE, presenting a potential therapeutic strategy for Alzheimer's disease.[15]

  • Aromatase: Some 1-(4-(benzamido)phenyl)-3-arylurea derivatives have been investigated as potential aromatase inhibitors for breast cancer therapy.[16]

Framework for Target Identification and Validation

The successful development of a novel N-aryl benzamide therapeutic relies on a systematic process of target identification and validation.

Diagram: A General Workflow for Target Validation

Target_Validation Start Hypothesis Generation (e.g., from screening, literature) Biochem_Assay 1. In Vitro Target Engagement (Biochemical/Enzymatic Assays) Start->Biochem_Assay Cell_Assay 2. Cellular Target Engagement (e.g., Western Blot for biomarkers) Biochem_Assay->Cell_Assay Confirm Potency Pheno_Assay 3. Cellular Phenotypic Assays (e.g., Viability, Apoptosis, Cell Cycle) Cell_Assay->Pheno_Assay Link Target to Function InVivo_Model 4. In Vivo Model Testing (e.g., Xenograft Models) Pheno_Assay->InVivo_Model Assess Efficacy PKPD 5. Pharmacokinetics/Pharmacodynamics (PK/PD Analysis) InVivo_Model->PKPD Evaluate Drug Properties Decision Go/No-Go Decision for Clinical Development PKPD->Decision

Caption: A streamlined workflow from initial hypothesis to a go/no-go decision for the clinical development of a new therapeutic agent.

Conclusion and Future Perspectives

The N-aryl benzamide scaffold has unequivocally demonstrated its value in therapeutic development, yielding potent inhibitors for critical targets in oncology and beyond. The well-established success of HDAC and PARP inhibitors validates the scaffold's utility, while ongoing research continues to uncover new biological targets and therapeutic applications. Future efforts will likely focus on developing next-generation inhibitors with improved isoform selectivity, dual-targeting capabilities (e.g., combined HDAC and PARP inhibition), and optimized pharmacokinetic profiles to overcome drug resistance and enhance patient outcomes. The continued exploration of this privileged chemical structure promises to deliver novel and effective medicines for a range of unmet medical needs.

References

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  • Kim, Y., et al. (2012). 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). PMC. Retrieved from [Link]

  • Kim, Y., et al. (2012). 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). PubMed. Retrieved from [Link]

  • Pokorna, I., et al. (2016). Substituted 2-hydroxy-N-(arylalkyl)benzamide sensitizes cancer cells to metabolic stress by disrupting actin cytoskeleton and inhibiting autophagic flux. PubMed. Retrieved from [Link]

  • Pero, R. W., et al. (1998). Multiple mechanisms of action of the benzamides and nicotinamides as sensitizers of radiotherapy: opportunities for drug design. PubMed. Retrieved from [Link]

  • Liberg, D., et al. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. PMC. Retrieved from [Link]

  • Bondar, D., et al. (2023). Hydroxamic Acids as PARP-1 Inhibitors: Molecular Design and Anticancer Activity of Novel Phenanthridinones. ResearchGate. Retrieved from [Link]

  • Schulz, J., et al. (n.d.). and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. RWTH Publications. Retrieved from [Link]

  • Griffin, R., et al. (n.d.). Benzamide analogues as parp dna repair enzyme inhibitors. Google Patents.
  • Wang, Y., et al. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. Taylor & Francis Online. Retrieved from [Link]

  • Alcaraz, N., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors. ResearchGate. Retrieved from [Link]

  • Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry. Retrieved from [Link]

  • Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. (2015). [Source not further specified].
  • Sahn, J., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Disch, H., et al. (n.d.). N-phenyl benzamide derivatives as sirtuin modulators. Google Patents.
  • Pero, R. W., et al. (1999). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. Retrieved from [Link]

  • Kumar, A., et al. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Publishing. Retrieved from [Link]

  • Shen, S., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. Retrieved from [Link]

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  • Wang, Y., et al. (2012). Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities. PubMed. Retrieved from [Link]

  • Al-Suhaimi, K. M. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Synthesis and Derivatives of 4-bromo-N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold in Modern Drug Discovery

The benzamide functional group is a cornerstone in medicinal chemistry, forming the structural backbone of a multitude of biologically active compounds.[1] Its prevalence in top-selling pharmaceuticals underscores its importance as a privileged scaffold in drug design and development. The unique ability of the amide bond to participate in hydrogen bonding interactions allows for specific and strong binding to biological targets.[2] This guide focuses on a specific, yet versatile, member of this class: 4-bromo-N-(2-methoxyphenyl)benzamide . The strategic placement of a bromine atom on one phenyl ring and a methoxy group on the other provides a template for a diverse array of derivatives with potential therapeutic applications. The bromo-substituent offers a handle for further synthetic modifications, such as cross-coupling reactions, while the methoxy-substituted phenyl ring influences the molecule's conformation and binding properties. This document will provide a comprehensive overview of the synthesis of the core molecule and its derivatives, their characterization, and a discussion of their potential as therapeutic agents.

Core Synthesis Strategy: A Two-Step Approach to this compound

The most direct and widely employed method for the synthesis of this compound involves a two-step process. The first step is the activation of 4-bromobenzoic acid to its more reactive acid chloride derivative. The second step is the coupling of this acid chloride with 2-methoxyaniline, a classic example of the Schotten-Baumann reaction.[1][3]

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Coupling (Schotten-Baumann) A 4-Bromobenzoic Acid C 4-Bromobenzoyl Chloride A->C Reflux, cat. DMF B Thionyl Chloride (SOCl₂) B->C F This compound C->F Stir, RT D 2-Methoxyaniline D->F E Base (e.g., Pyridine or NaOH) E->F

A high-level overview of the two-step synthesis of the target compound.
Step 1: Synthesis of 4-Bromobenzoyl Chloride

The conversion of a carboxylic acid to an acid chloride is a crucial activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Experimental Protocol:

  • To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzoic acid (1.0 eq).

  • Under a fume hood, add an excess of thionyl chloride (2.0-3.0 eq). Anhydrous dichloromethane can be used as a solvent.

  • Add a catalytic amount (a few drops) of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 79°C for neat thionyl chloride) and maintain for 1-3 hours, or until the evolution of gas ceases.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The resulting crude 4-bromobenzoyl chloride can be purified by vacuum distillation.

Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Role
4-Bromobenzoic AcidC₇H₅BrO₂201.02Starting Material
Thionyl ChlorideSOCl₂118.97Chlorinating Agent
N,N-DimethylformamideC₃H₇NO73.09Catalyst
4-Bromobenzoyl ChlorideC₇H₄BrClO219.46Intermediate
Step 2: Synthesis of this compound

The Schotten-Baumann reaction provides a robust method for forming the amide bond between 4-bromobenzoyl chloride and 2-methoxyaniline. The presence of a base is critical to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.

Experimental Protocol (Adapted from a similar synthesis):

  • In a suitable reaction flask, dissolve 2-methoxyaniline (1.1 eq) in a suitable solvent such as acetone or dichloromethane.

  • Add a base, such as pyridine (1.2 eq) or an aqueous solution of sodium hydroxide.

  • Cool the mixture in an ice bath with stirring.

  • Slowly add a solution of 4-bromobenzoyl chloride (1.0 eq) in the same solvent to the cooled amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction can be monitored by TLC).

  • Upon completion, if a precipitate has formed, it can be collected by vacuum filtration and washed with cold water.

  • If no precipitate forms, the reaction mixture should be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are then washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Role
4-Bromobenzoyl ChlorideC₇H₄BrClO219.46Acylating Agent
2-MethoxyanilineC₇H₉NO123.15Amine Nucleophile
Pyridine (or NaOH)C₅H₅N79.10Base
This compoundC₁₄H₁₂BrNO₂322.16Final Product

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are predicted spectroscopic data based on the structure of this compound and data from analogous compounds.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 8.7Broad Singlet1HN-H
~7.8 - 8.0Doublet2HAromatic (H-2', H-6')
~7.6 - 7.8Doublet2HAromatic (H-3', H-5')
~8.2 - 8.4Doublet1HAromatic (H-6)
~6.9 - 7.1Multiplet3HAromatic (H-3, H-4, H-5)
~3.9Singlet3H-OCH₃

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz):

Chemical Shift (δ, ppm)Assignment
~165Carbonyl (C=O)
~148Aromatic (C-2)
~127Aromatic (C-1)
~134Aromatic (C-1')
~132Aromatic (C-3', C-5')
~129Aromatic (C-2', C-6')
~127Aromatic (C-4')
~123Aromatic (C-6)
~121Aromatic (C-4)
~119Aromatic (C-5)
~110Aromatic (C-3)
~56-OCH₃

Predicted IR Data (KBr, cm⁻¹):

Wavenumber (cm⁻¹)Assignment
~3300N-H Stretch
~3050Aromatic C-H Stretch
~1650C=O Stretch (Amide I)
~1530N-H Bend (Amide II)
~1240Asymmetric C-O-C Stretch
~1030Symmetric C-O-C Stretch
~1010C-Br Stretch

Mass Spectrometry (MS): The expected molecular ion peak in the mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). For the protonated molecule [M+H]⁺, peaks would be expected at m/z 322 and 324.

Derivatives and Their Therapeutic Potential: A Structure-Activity Relationship (SAR) Perspective

The this compound scaffold is a versatile platform for generating a library of derivatives with diverse biological activities. The following sections explore some of the therapeutic areas where such derivatives have shown promise.

As Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors

A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been synthesized and evaluated as novel FGFR1 inhibitors for the treatment of non-small cell lung cancer.[4][5] One of the most promising compounds from this series demonstrated significant inhibitory activity against multiple cancer cell lines with FGFR1 amplification.[4] Molecular docking studies revealed that these compounds bind to the ATP-binding pocket of FGFR1, forming key hydrogen bond interactions.[4]

SAR_FGFR1 Core 4-Bromo-N-arylbenzamide Core R1 Substitutions on the N-aryl ring (e.g., 3,5-dimethoxy) Core->R1 Modulation of Hydrophobicity & H-bonding R2 Substitutions on the benzoyl ring (e.g., at position 2) Core->R2 Introduction of Additional Binding Interactions Activity FGFR1 Inhibitory Activity R1->Activity R2->Activity

Key structural modifications influencing FGFR1 inhibitory activity.
As Cholinesterase Inhibitors

Benzamide and picolinamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[2][6][7] Structure-activity relationship studies have shown that the position of substituents on the N-phenyl ring significantly influences the inhibitory activity and selectivity.[6] For instance, para-substituted derivatives often exhibit more potent inhibition of AChE compared to their meta- or ortho-substituted counterparts.[6]

Table of SAR Insights for Cholinesterase Inhibition:

Structural FeatureObservationReference
Position of Substituent on N-aryl ring Para-substitution generally leads to higher AChE inhibitory activity and selectivity.[6]
Nature of the Amide Picolinamide derivatives (nitrogen in the benzoyl ring) can be more potent than benzamide derivatives.[6]
Binding Mode Potent inhibitors often exhibit a mixed-type inhibition, binding to both the catalytic and peripheral sites of AChE.[6]

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis, characterization, and therapeutic potential of this compound and its derivatives. The straightforward and robust synthetic route, coupled with the vast potential for chemical diversification, makes this scaffold highly attractive for drug discovery programs. The demonstrated activity of related compounds as FGFR1 and cholinesterase inhibitors highlights the promise of this chemical space. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives, exploring various substituents on both aromatic rings to further elucidate the structure-activity relationships for different biological targets. Such studies will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

  • Gao, X., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 110-114. [Link]

  • Gao, X., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 110-114. [Link]

  • Koca, M., et al. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 28(19), 6965. [Link]

  • Li, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. [Link]

  • Bollini, M., et al. (2011). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 54(24), 8543-8583. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547. [Link]

  • Li, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. [Link]

Sources

In Silico Modeling of 4-bromo-N-(2-methoxyphenyl)benzamide Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational modeling workflow for 4-bromo-N-(2-methoxyphenyl)benzamide , a halogenated benzamide derivative. Based on the privileged scaffold status of benzamides, this protocol focuses on the Sigma-1 Receptor (Sig-1R) as the primary biological target.[1]

Benzamides are canonical ligands for Sig-1R, a chaperone protein implicated in neuroprotection and neurodegenerative diseases.[1] The presence of the 4-bromo substituent introduces a critical electronic feature—the


-hole —which allows for specific halogen bonding interactions often missed by standard molecular mechanics.

This guide moves beyond generic docking to implement a Quantum Mechanics/Molecular Mechanics (QM/MM) informed workflow. It addresses the specific challenge of modeling anisotropic charge distributions on halogens to ensure high-fidelity binding mode prediction.

Phase 1: Ligand Preparation & Conformational Analysis

Standard force fields often treat halogens as uniformly negative spheres. However, the 4-bromo group on the benzoyl ring exhibits a "sigma-hole"—a localized region of positive electrostatic potential opposite the C-Br bond. Neglecting this leads to false-negative binding results.

Quantum Mechanical Parameterization

To accurately model the this compound, we must derive electrostatic potential (ESP) charges that capture the anisotropy of the bromine atom.

  • Protocol:

    • Structure Generation: Generate 3D coordinates from SMILES.

    • Geometry Optimization: Perform DFT optimization using B3LYP/6-31G * theory level.

    • ESP Calculation: Calculate electrostatic potential surfaces.

    • Charge Fitting: Fit RESP (Restrained Electrostatic Potential) charges to the optimized geometry. This assigns a partial positive charge to the tip of the Bromine atom (the

      
      -hole), enabling it to act as a Lewis acid against backbone carbonyls or side-chain carboxylates.
      
Conformational Search

The amide linker introduces rotational flexibility. We must identify the global energy minimum to avoid high-energy penalties during docking.

  • Method: Monte Carlo Multiple Minimum (MCMM) search.

  • Force Field: OPLS4 (Optimized Potentials for Liquid Simulations), which includes specific parameters for halogen bonding.

  • Solvent Model: Implicit water (PBF or GB/SA) to mimic aqueous biological conditions.

Phase 2: Target Selection & System Preparation

Target Identification: Sigma-1 Receptor

The Sigma-1 receptor is the most authoritative target for N-substituted benzamides.

  • Primary Template: PDB ID: 5HK1 (Crystal structure of human Sigma-1 receptor with PD144418).

  • Resolution: 2.51 Å.

  • Rationale: This structure captures the receptor in a ligand-bound state, revealing the critical "hydrophobic tunnel" and the Glu172 anchoring point essential for benzamide recognition.

Protein Preparation Workflow

Raw PDB files contain crystallographic artifacts that must be corrected.

StepActionMechanistic Reason
Pre-processing Remove solvent/co-factorsIsolate the apo-receptor pocket.
Bond Order Assign bond orders & CCDCorrects connectivity for heteroatoms.
H-Bond Optimization Sample orientation of Asn/Gln/HisMaximizes H-bond networks (e.g., His154).
Restrained Minimization RMSD cutoff 0.30 ÅRelieves steric clashes without distorting the crystal lattice.

Phase 3: Molecular Docking (The Core Workflow)

We utilize an Induced Fit Docking (IFD) approach. The Sig-1R binding pocket is highly plastic; rigid receptor docking often fails to accommodate bulky substitutions like the 2-methoxy group on the aniline ring.

Grid Generation
  • Center: Defined by the centroid of the co-crystallized ligand (PD144418) in 5HK1.

  • Box Size: 20 Å x 20 Å x 20 Å (sufficient to cover the Glu172 anchor and the hydrophobic vestibule).

  • Constraints: A hydrogen bond constraint is applied to Glu172 (OE1/OE2) . Benzamides must protonate the amine or form a hydrogen bond here to bind; enforcing this filter eliminates false positives.

Docking Algorithm
  • Software Logic: Glide XP (Extra Precision) or AutoDock Vina (with halogen weights).

  • Scoring Function: Emphasis on lipophilic terms and electrostatic clamping.

  • Halogen Bonding: The scoring function must reward the alignment of the Br

    
    -hole with nucleophilic residues (e.g., backbone carbonyl of Tyr103 or side chain of Asp126).
    
Workflow Visualization

The following diagram illustrates the critical path from ligand construction to binding pose selection.

Workflow cluster_0 Phase 1: Ligand cluster_1 Phase 2: Target Ligand 4-bromo-N-(2-methoxyphenyl) benzamide QM_Prep QM Optimization (B3LYP/6-31G*) Sigma-Hole Modeling Ligand->QM_Prep Docking Induced Fit Docking (Flexible Sidechains) QM_Prep->Docking Target Sigma-1 Receptor (PDB: 5HK1) Grid Grid Gen + Glu172 Constraint Target->Grid Grid->Docking Analysis Interaction Profiling (Halogen Bond Check) Docking->Analysis

Caption: Figure 1. Integrated QM/MM docking workflow ensuring accurate representation of halogen electrostatics and receptor flexibility.

Phase 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the temporal stability of the halogen bond and the hydrophobic packing of the 2-methoxy group.

System Setup
  • Force Field: CHARMM36m or OPLS4 (crucial for accurate halogen parameters).

  • Solvation: TIP3P water box (cubic, 10 Å buffer).

  • Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.

Simulation Protocol
  • Minimization: Steepest descent (5000 steps) to relax solvent clashes.

  • NVT Equilibration: 1 ns at 300 K (thermostat: Nose-Hoover).

  • NPT Equilibration: 1 ns at 1 bar (barostat: Berendsen).

  • Production Run: 100 ns.

Analysis Metrics
  • RMSD (Root Mean Square Deviation): Ligand stability < 2.0 Å indicates a stable pose.

  • Interaction Fraction: Monitor the persistence of the Glu172 H-bond. It should exist for >80% of the simulation time.

  • Halogen Bond Distance: Monitor distance between Br and Acceptor (e.g., Tyr103 O). Criteria: Distance < 3.5 Å and Angle C-Br···O

    
     160-180°.
    

Phase 5: Predicted Binding Mode & Interaction Map

Based on structural homology with known benzamide/Sig-1R complexes, the predicted binding mode involves a "head-to-tail" orientation.

Key Interactions
  • The Anchor: The amide nitrogen forms a hydrogen bond with Glu172 .

  • The Hydrophobic Pocket: The 2-methoxyphenyl ring sits in the hydrophobic vestibule formed by Val162, Leu105, and Tyr103 .

  • The Halogen Bond: The 4-bromo group on the benzoyl ring is positioned to interact with the backbone carbonyl of Tyr103 or the sidechain of Asp126 , driven by the sigma-hole.

Interactions Ligand_Core Benzamide Core Br 4-Bromo (Sigma Hole) Ligand_Core->Br Amide_N Amide NH Ligand_Core->Amide_N Methoxy 2-Methoxy Phenyl Ligand_Core->Methoxy Tyr103 Tyr103 (Backbone C=O) Br->Tyr103 Halogen Bond (Sigma-Hole) Asp126 Asp126 Br->Asp126 Electrostatic Glu172 Glu172 (Anionic) Amide_N->Glu172 Salt Bridge/ H-Bond Hydro_Pock Hydrophobic Pocket (Val162, Leu105) Methoxy->Hydro_Pock Van der Waals

Caption: Figure 2.[2] Interaction map highlighting the critical anchor (Glu172) and the specific halogen bonding capability of the 4-bromo substituent.

References

  • Schmidt, H. R., et al. (2016). Crystal structure of the human sigma-1 receptor. Nature, 532(7600), 527–530. [Link]

  • Politzer, P., et al. (2013). Halogen bonding: the role of the

    
    -hole. Accounts of Chemical Research, 46(2), 538–549.
    [Link]
    
  • Harder, E., et al. (2016). OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins. Journal of Chemical Theory and Computation, 12(1), 281–296. [Link]

  • Gómez-Murcia, V., et al. (2019). Elucidating the Binding Mode of Sigma-1 Receptor Ligands: A Molecular Dynamics Study. International Journal of Molecular Sciences, 20(23), 5988. [Link]

  • UniProt Consortium. Sigma-1 receptor (UniProtKB - Q99720). [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Framework for Evaluating "4-bromo-N-(2-methoxyphenyl)benzamide" in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to evaluate the potential kinase inhibitory activity of the compound "4-bromo-N-(2-methoxyphenyl)benzamide". As this molecule is not a widely characterized kinase inhibitor, this guide emphasizes establishing a robust methodology for initial screening, potency determination (IC₅₀), and data interpretation. The protocols herein are centered around the versatile and sensitive ADP-Glo™ Kinase Assay, a luminescent-based system suitable for a broad range of kinases.[1][2] We detail critical preliminary steps, including compound solubility assessment, and provide step-by-step instructions for conducting primary screens and dose-response experiments. This guide is designed to be an adaptable resource, enabling investigators to rigorously assess the compound's potential as a novel kinase modulator.

Introduction: The Rationale for Kinase Inhibitor Screening

Protein kinases are a vast and critical class of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[3][4] The identification of novel small molecules that can selectively modulate kinase activity is a cornerstone of therapeutic development.[3]

The compound, this compound, belongs to the benzamide class of molecules. While various benzamide derivatives have been explored for diverse biological activities, the specific potential of this compound as a kinase inhibitor is not well-established in public literature.[5][6][7] Therefore, the initial evaluation of such a compound requires a systematic and well-controlled approach.[3]

This guide provides the scientific logic and detailed protocols for such an evaluation. The primary objective is to determine if this compound can inhibit the activity of a chosen kinase and to quantify its potency. The workflow is designed to be self-validating through the inclusion of rigorous controls, ensuring that the data generated is both reliable and interpretable. For this purpose, we will use the ADP-Glo™ Kinase Assay as our model platform due to its high sensitivity, broad dynamic range, and applicability to nearly any kinase, including those with low activity or high ATP requirements.[2][8]

Foundational Steps: Compound Management and Solubility

Before commencing any biochemical assay, it is critical to properly handle and characterize the test compound. Erroneous results often stem from poor compound solubility, leading to artifacts, false positives, or underestimated potency.[9][10]

Causality: Why Solubility is Critical

Poor aqueous solubility can cause a compound to precipitate out of the assay buffer.[9] This not only reduces the effective concentration of the compound in the assay, leading to an inaccurate IC₅₀ value, but the resulting aggregates can also interfere with the assay signal or cause non-specific inhibition.[8][10] Therefore, determining the kinetic solubility in the specific assay buffer is a mandatory preliminary step.[11][12]

Protocol: Kinetic Solubility Assessment (Turbidimetric Method)

This protocol provides a rapid way to estimate the solubility of your compound.[12][13]

  • Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Dilution into Assay Buffer: Transfer a small volume (e.g., 2 µL) from each DMSO dilution into a new 96-well plate containing the kinase assay buffer (e.g., 98 µL) to achieve a final DMSO concentration of 2%.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Measurement: Read the absorbance at a wavelength of 620-750 nm using a plate reader. A significant increase in absorbance indicates the formation of precipitate.

  • Determination: The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility limit. All subsequent kinase assays should be performed at concentrations below this limit.

Parameter Recommendation Rationale
Compound Stock Solvent 100% DMSOHigh dissolving power for many organic molecules.
Final DMSO in Assay ≤ 2% (ideally ≤ 1%)Minimizes solvent effects on kinase activity.[8]
Solubility Test Method Kinetic (Turbidimetric)High-throughput and suitable for early discovery.[9][13]

Experimental Workflow for Kinase Inhibition Profiling

The process of evaluating a novel compound follows a logical progression from a simple "yes/no" question of inhibition to a quantitative assessment of potency.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_potency Phase 3: Potency Determination Compound This compound Powder StockSol Prepare 10 mM Stock in DMSO Compound->StockSol Solubility Determine Kinetic Solubility StockSol->Solubility PrimaryScreen Primary Screen at a Single High Concentration (e.g., 10 µM) Solubility->PrimaryScreen HitDecision Inhibition > 50%? PrimaryScreen->HitDecision DoseResponse Dose-Response Assay (e.g., 10-point, 3-fold dilution) HitDecision->DoseResponse Yes Stop Compound is Inactive or Weak. Stop. HitDecision->Stop No IC50 Calculate IC50 Value DoseResponse->IC50 Result Result IC50->Result Report Potency

Caption: Workflow for kinase inhibitor characterization.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Assay is a two-step luminescent assay that measures the amount of ADP produced in a kinase reaction.[14] The amount of ADP is directly proportional to the kinase activity.

  • Kinase Reaction: The kinase uses ATP to phosphorylate a substrate, producing ADP. Inhibitors will reduce the amount of ADP produced.

  • ADP-Glo™ Reagent Addition: This reagent is added to stop the kinase reaction and deplete all remaining ATP.

  • Kinase Detection Reagent Addition: This reagent converts the ADP back into ATP and provides luciferase/luciferin to produce a light signal proportional to the amount of ADP generated in the initial reaction.[14][15]

G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: Signal Generation Kinase Kinase + Substrate + ATP Products Phospho-Substrate + ADP Kinase->Products Inhibitor Test Compound Inhibitor->Kinase Inhibits ATP_left Unused ATP Products->ATP_left ADP_prod ADP Products->ADP_prod ADP_Glo_R Add ADP-Glo™ Reagent ATP_left->ADP_Glo_R Depleted ATP Depleted ADP_Glo_R->Depleted Detect_R Add Kinase Detection Reagent ADP_prod->Detect_R Light Luminescent Signal Detect_R->Light

Caption: Principle of the ADP-Glo™ Kinase Assay.

Detailed Experimental Protocols

These protocols are designed for a 384-well plate format, but can be scaled as needed.[15] It is essential to run controls on every plate for proper data normalization.

Plate Layout and Controls
Well Type Description Purpose
100% Activity Kinase reaction + DMSO (vehicle)Represents uninhibited kinase activity (negative control).
0% Activity No Kinase + DMSORepresents background signal (positive control for inhibition).
Test Compound Kinase reaction + CompoundMeasures the effect of this compound.
Protocol: Primary Screen (Single Concentration)
  • Compound Plating: Add 50 nL of 2 mM this compound in DMSO to the "Test Compound" wells. Add 50 nL of 100% DMSO to control wells. This results in a final test concentration of 10 µM in a 5 µL reaction volume.

  • Enzyme/Substrate Addition: Prepare a 2X Kinase/Substrate solution in the appropriate kinase reaction buffer. Add 2.5 µL of this solution to all wells except the "0% Activity" controls (add 2.5 µL of buffer instead).

  • Initiate Reaction: Prepare a 2X ATP solution. Add 2.5 µL to all wells to start the kinase reaction. The total volume is now 5 µL.

  • Incubation: Gently mix the plate and incubate at room temperature (or optimal kinase temperature) for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate at room temperature for 40 minutes.[14]

  • Generate Signal: Add 10 µL of Kinase Detection Reagent to all wells. Incubate at room temperature for 30-60 minutes.[15]

  • Read Luminescence: Measure the signal using a plate-reading luminometer.

Protocol: Dose-Response and IC₅₀ Determination

This protocol is used if significant inhibition (>50%) is observed in the primary screen.

  • Compound Plating: Prepare a serial dilution of this compound in 100% DMSO (e.g., from 2 mM down to ~0.1 µM). Use a nanoliter-volume dispenser to plate 50 nL of each concentration across a row of the 384-well plate. This will create a 10-point dose-response curve (e.g., from 10 µM to 0.5 nM final concentration).

  • Follow Assay Steps: Proceed with steps 2-7 exactly as described in the Primary Screen protocol (Section 4.2).

Data Analysis and Interpretation

Calculating Percent Inhibition

For each concentration, calculate the percent inhibition using the following formula:

% Inhibition = 100 * (1 - (RLUcompound - RLU0%_Activity) / (RLU100%_Activity - RLU0%_Activity))

Where RLU is the Relative Light Units from the luminometer.

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[17][18]

  • Plot Data: Plot the Percent Inhibition versus the log of the inhibitor concentration.

  • Non-linear Regression: Use a data analysis software (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation (sigmoidal dose-response curve).[19]

  • Extract IC₅₀: The software will calculate the IC₅₀ value from the curve fit. A lower IC₅₀ value indicates a more potent inhibitor.[20][21]

Example IC₅₀ Data Table:

Compound Conc. (µM) Log [Compound] % Inhibition
10.0-5.0095.2
3.33-5.4888.1
1.11-5.9575.3
0.37-6.4352.1
0.12-6.9124.8
0.04-7.389.5
0.01-7.863.1
.........
Calculated IC₅₀ ~0.35 µM

Trustworthiness and Next Steps

The protocols described are designed to be self-validating through the use of appropriate controls. A high-quality assay should yield a robust Z'-factor (>0.5), indicating good separation between the 100% and 0% activity controls.[2]

If this compound demonstrates potent, dose-dependent inhibition, the following steps are recommended:

  • Selectivity Profiling: Screen the compound against a panel of other kinases to determine its selectivity.[3][22] High selectivity is a desirable trait for a therapeutic candidate.[23]

  • Mechanism of Action Studies: Conduct experiments to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • Cell-Based Assays: Progress the compound into cellular assays to confirm its activity in a more complex biological environment.[4]

Conclusion

This application note provides a foundational guide for the initial biochemical characterization of this compound as a potential kinase inhibitor. By following this structured approach, from fundamental solubility testing to detailed dose-response analysis using the robust ADP-Glo™ platform, researchers can generate reliable and actionable data. This framework will enable a confident assessment of the compound's inhibitory potential and guide future efforts in the drug discovery pipeline.

References

  • Patrick, D. R., et al. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Li, Y., et al. (2025). Discovery and Characterization of Novel Receptor-Interacting Protein Kinase 1 Inhibitors Using Deep Learning and Virtual Screening. ACS Chemical Neuroscience. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Varma, M. V., et al. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Retrieved from [Link]

  • Axten, J. M., et al. (2013). Characterization of a novel PERK kinase inhibitor with antitumor and antiangiogenic activity. Cancer Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • American Association for Cancer Research. (2008). Identification and characterization of novel tyrosine kinase inhibitors targeting vascular endothelial growth factor receptor 2. Cancer Research. Retrieved from [Link]

  • Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

  • Unchained Labs. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Lee, H. Y., et al. (2013). Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor. Molecular Pharmacology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual [Internet]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In Vitro Biochemical Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • SciELO. (n.d.). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide. PubChem. Retrieved from [Link]

  • MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

Sources

How to prepare stock solutions of "4-bromo-N-(2-methoxyphenyl)benzamide" for in vitro experiments

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions of 4-bromo-N-(2-methoxyphenyl)benzamide for in vitro experimental use. The protocols herein are designed to ensure the integrity and stability of the compound, thereby promoting reliable and consistent downstream assay results. Methodologies for the preparation of high-concentration primary stock solutions and subsequent serial dilutions to working concentrations are detailed. The causality behind critical experimental choices, such as solvent selection and storage conditions, is explained to provide a foundational understanding for adapting these protocols to specific experimental needs.

Introduction: The Criticality of Proper Stock Solution Preparation

The accuracy and reproducibility of in vitro assays are fundamentally dependent on the precise and consistent preparation of test compound solutions. For novel small molecules like this compound, establishing a robust protocol for solubilization and dilution is the first step toward generating meaningful biological data. Improper handling can lead to issues such as precipitation, degradation, or inaccurate concentration, all of which can compromise experimental outcomes.

This guide addresses these challenges by providing a detailed framework for the preparation of this compound solutions. The chemical structure of this compound, a substituted benzamide, suggests moderate to low aqueous solubility, making the choice of an appropriate organic solvent for the primary stock solution a critical decision point. This document will focus on the use of Dimethyl Sulfoxide (DMSO) as the primary solvent, a common and effective choice for a wide range of small molecules in biological research.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is essential for its effective use in experiments.

PropertyValueSource
Chemical Name This compound-
CAS Number 106840-94-2[1]
Molecular Formula C₁₄H₁₂BrNO₂-
Molecular Weight 306.16 g/mol -
Predicted Solubility Based on the structure of related benzamides, high solubility is anticipated in polar aprotic solvents like DMSO.[2][3] Limited solubility is expected in aqueous solutions.-

Note: Experimentally determined quantitative solubility data for this compound in various solvents is not widely available. The protocols provided are based on the predicted solubility and general best practices for similar compounds. Researchers are encouraged to perform their own solubility tests to determine the optimal concentration for their specific needs.

Core Directive: Ensuring Solution Integrity and Experimental Success

The primary objective of this protocol is to produce a stable, high-concentration stock solution of this compound that can be accurately diluted to a range of working concentrations suitable for in vitro assays. The choice of DMSO as the primary solvent is based on its broad utility and high solvating power for many organic compounds.[4] However, it is crucial to be mindful of the potential effects of DMSO on cell-based assays and to maintain a consistent, low final concentration of the solvent in all experimental and control wells.[5]

Experimental Protocols

Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM primary stock solution of this compound in 100% DMSO. This concentration is a common starting point for many in vitro studies and can be adjusted based on specific experimental requirements and empirical solubility testing.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials with screw caps

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L * 0.001 L * 306.16 g/mol * 1000 mg/g = 3.0616 mg

  • Weighing:

    • Accurately weigh approximately 3.06 mg of this compound and transfer it to a sterile microcentrifuge tube or vial. Record the exact weight.

  • Dissolution:

    • Add the appropriate volume of 100% DMSO to the tube to achieve a final concentration of 10 mM. For example, if you weighed exactly 3.06 mg, add 1.0 mL of DMSO.

    • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[4]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-to-medium-term storage (up to 3 months) or at -80°C for long-term storage.

Preparation of Working Solutions by Serial Dilution

This protocol describes the preparation of working solutions from the 10 mM primary stock for use in a typical cell-based assay. It is critical to maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls.

Materials:

  • 10 mM primary stock solution of this compound in DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Thawing:

    • Thaw a single aliquot of the 10 mM primary stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended):

    • For creating a range of low micromolar concentrations, it is often more accurate to first prepare an intermediate stock solution. For example, to make a 1 mM intermediate stock, dilute the 10 mM primary stock 1:10 in cell culture medium or assay buffer (e.g., 10 µL of 10 mM stock + 90 µL of medium).

  • Serial Dilution for a Dose-Response Curve:

    • The following is an example of a 1:2 serial dilution to generate a range of working concentrations. Adjust the dilution factor and starting concentration as needed for your experiment.

    • Label a series of sterile microcentrifuge tubes.

    • Add the appropriate volume of cell culture medium or assay buffer to each tube.

    • Perform the serial dilutions as illustrated in the diagram below.

Workflow for Stock Solution Preparation

G cluster_0 Primary Stock Preparation cluster_1 Working Solution Preparation (Example) weigh Weigh 3.06 mg of Compound dissolve Dissolve in 1 mL of 100% DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot thaw Thaw Primary Stock Aliquot aliquot->thaw For Experimental Use intermediate Prepare 1 mM Intermediate Stock thaw->intermediate serial Perform Serial Dilutions in Assay Medium intermediate->serial

Caption: Workflow for preparing primary and working solutions.

Serial Dilution Scheme

G cluster_dilution Serial Dilution in Assay Medium stock 10 mM Stock in DMSO c1 100 µM stock->c1 1:100 Dilution c2 50 µM c1->c2 1:2 c3 25 µM c2->c3 1:2 c4 12.5 µM c3->c4 1:2

Caption: Example of a 1:2 serial dilution scheme.

  • Final Concentration in Assay:

    • When adding the working solutions to your assay wells, ensure that the final concentration of DMSO is low and consistent across all wells. A final DMSO concentration of ≤ 0.1% is generally well-tolerated by most cell lines, although this should be empirically determined for your specific cells. For example, if you add 10 µL of a working solution to a final assay volume of 1 mL, the DMSO from the primary stock will be diluted 1:100, resulting in a 1% DMSO concentration. To achieve a 0.1% final DMSO concentration, the working solution should be prepared in a way that allows for a 1:1000 dilution into the final assay volume.

Trustworthiness and Self-Validation

To ensure the reliability of your experimental results, the following self-validating steps should be incorporated into your workflow:

  • Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the compound-treated groups to account for any solvent-induced effects.[5]

  • Solubility Check: Before proceeding with a large-scale experiment, perform a small-scale solubility test. Prepare your highest desired working concentration in the final assay medium and visually inspect for any precipitation over the time course of your experiment.

  • Fresh Dilutions: Prepare fresh working solutions from the frozen primary stock for each experiment to avoid potential degradation of the compound in aqueous media.

Conclusion

The protocols outlined in this application note provide a robust framework for the preparation of this compound stock solutions for in vitro experiments. By adhering to these guidelines and incorporating the principles of self-validation, researchers can enhance the accuracy, reproducibility, and reliability of their findings. The emphasis on understanding the rationale behind each step empowers scientists to make informed decisions and adapt these protocols to the specific demands of their research.

References

  • PubChem. 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide. [Link]

  • PubChem. 4-Bromo-N-methoxy-N-methylbenzamide. [Link]

  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

  • ResearchGate. How to enhance drug solubility for in vitro assays?. [Link]

  • PubChemLite. 4-bromo-n-[(e)-(2,3-dimethoxyphenyl)methyleneamino]-2-hydroxy-benzamide (C16H15BrN2O4). [Link]

  • PMC. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]

  • CP Lab Safety. 4-bromo-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide, 95% Purity, C14H14BrNO3S, 50 mg. [Link]

  • Google Patents. CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing ....
  • PMC. 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. [Link]

  • CORA. Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. [Link]

  • European Medicines Agency (EMA). Formulation of poorly soluble compounds. [Link]

  • PubChemLite. 4-bromo-n-(2-methoxyphenyl)benzenesulfonamide (C13H12BrNO3S). [Link]

  • Spiral. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

  • International Journal of Chemical Studies. Solute-solvent interactions of N-Arylhydroxamic acids in DMSO at various temperatures. [Link]

  • SWGDrug. 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. [Link]

  • ResearchGate. Peptide solvent for cell-based Assay?. [Link]

Sources

Troubleshooting & Optimization

"4-bromo-N-(2-methoxyphenyl)benzamide" solubility in common laboratory solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility & Handling of 4-Bromo-N-(2-methoxyphenyl)benzamide

Executive Summary & Chemical Profile

This compound is a lipophilic amide often utilized as a structural scaffold in medicinal chemistry or as a screening compound in biological assays.[1] Its physicochemical properties are dominated by the central amide linkage, the lipophilic 4-bromophenyl ring, and the 2-methoxyphenyl group.[1]

Key Physicochemical Characteristics:

  • Molecular Weight: 306.15 g/mol [1]

  • Nature: Lipophilic solid (likely crystalline).[1]

  • LogP (Predicted): ~3.5–4.0 (Indicates poor water solubility).[1]

  • Hydrogen Bonding: 1 Donor (Amide NH), 2 Acceptors (Amide C=O, Methoxy O).[1]

Core Challenge: The primary technical hurdle with this compound is its extremely low aqueous solubility .[1] Improper handling often leads to "crashing out" (precipitation) upon dilution into biological media, resulting in erratic assay data or false negatives.[1]

Solubility Profile & Solvent Selection

The following table categorizes solvents based on their ability to dissolve this compound at Room Temperature (RT, 25°C).

Solvent ClassRecommended SolventsSolubility RatingApplication
Polar Aprotic DMSO , DMF , DMAcHigh (>50 mM) Primary Stock Solutions (Storage).[1] Ideal for biological assays.[1]
Polar Organic Acetone, THF, Dichloromethane (DCM)Moderate to High Synthesis workup, transfer solvent.[1]
Esters Ethyl AcetateModerate Extraction, purification (often requires heat).[1]
Alcohols Ethanol, MethanolLow (RT) / High (Hot) Recrystallization .[1] Poor for high-conc.[1] stocks at RT.[1][2]
Aqueous Water, PBS, Saline, Cell MediaInsoluble (<10 µM) Assay Medium .[1] Requires co-solvent (e.g., DMSO) or surfactant.[1]
Non-Polar Hexane, HeptaneInsoluble Anti-solvent for precipitation/crystallization.[1]

Troubleshooting & FAQs

Q1: My compound precipitates immediately when I add the DMSO stock to my cell culture media. How do I prevent this?

Diagnosis: This is a classic "solvent shock" phenomenon.[1] The hydrophobic compound crashes out when the solvent environment shifts rapidly from 100% DMSO to >99% water.[1] Solution:

  • Reduce Stock Concentration: If using a 100 mM stock, dilute it to 10 mM or 1 mM in DMSO first.[1]

  • Stepwise Dilution: Do not add 1 µL of stock directly to 1 mL of media. Instead, perform an intermediate dilution in media (e.g., 1:10) with vigorous vortexing, then dilute that into the final volume.

  • Warm the Media: Pre-warm the culture media to 37°C before addition.

  • Limit Final DMSO: Ensure the final DMSO concentration is ≤ 0.5% (v/v).

Q2: I need to purify the compound. Which solvent system is best for recrystallization?

Recommendation:

  • Option A (Standard): Ethanol .[1] Dissolve the solid in boiling ethanol. If it doesn't dissolve completely, add small amounts of hot ethanol until clear.[1] Allow to cool slowly to RT, then to 4°C.

  • Option B (Two-Solvent System): Ethyl Acetate / Hexane .[1] Dissolve in minimal hot ethyl acetate. Add hot hexane dropwise until persistent cloudiness appears. Re-heat to clear, then cool slowly.

Q3: Can I store the stock solution in the refrigerator (4°C)?

Warning: Storing DMSO stocks at 4°C often causes the DMSO itself to freeze (MP ~19°C) or the compound to crystallize out of solution.[1] Protocol: Store aliquots at -20°C or -80°C . Before use, thaw completely at RT and vortex/sonicate to ensure any micro-precipitates are re-dissolved.[1]

Q4: Is the amide bond stable in solution?

Insight: Benzamides are generally chemically stable at neutral pH.[1] However, avoid prolonged storage in strong acids or bases, which can hydrolyze the amide bond (cleaving it into 4-bromobenzoic acid and 2-methoxyaniline).[1] DMSO stocks are stable for months at -20°C if kept dry (hygroscopic DMSO can absorb water and promote precipitation).[1]

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (1 mL)
  • Objective: Create a stable master stock for biological screening.

  • Materials: this compound solid, Anhydrous DMSO (Grade: Cell Culture Tested), 1.5 mL Amber Microcentrifuge Tube.

Steps:

  • Weighing: Accurately weigh 3.06 mg of the compound.

    • Calculation:

      
      .[1]
      
  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO to the tube.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Check: Hold the tube up to a light source.[1] The solution must be perfectly clear. If particles remain, sonicate in a water bath for 5 minutes at RT.

  • Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Visual Solubility Limit Test
  • Objective: Determine the maximum solubility in a specific solvent (e.g., Ethanol) without expensive equipment.

Steps:

  • Place 5 mg of solid into a glass vial.

  • Add 100 µL of solvent. Vortex.

    • Observation: If clear, solubility > 50 mg/mL.[1]

  • If solid remains, add solvent in 100 µL increments , vortexing and sonicating between additions.

  • Record the total volume (

    
    ) required to dissolve the solid completely.[1]
    
  • Calculate: Solubility

    
    .
    

Visual Workflows

Diagram 1: Solvent Selection Decision Tree

Caption: Logical decision pathway for selecting the appropriate solvent based on the experimental application.

SolventSelection Start Start: Select Solvent AppCheck What is the Application? Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Synthesis Synthesis / Purification AppCheck->Synthesis Analysis Analytical (HPLC/NMR) AppCheck->Analysis DMSO Use DMSO or DMF (Stock 10-50 mM) BioAssay->DMSO High Solubility Required Recryst Recrystallization? Synthesis->Recryst MobilePhase Acetonitrile/Water or Methanol/Water Analysis->MobilePhase HPLC Deuterated DMSO-d6 or CDCl3 Analysis->Deuterated NMR Ethanol Hot Ethanol or Ethyl Acetate/Hexane Recryst->Ethanol Yes DCM Dichloromethane (DCM) or Ethyl Acetate Recryst->DCM No (Extraction)

Diagram 2: Serial Dilution Workflow (Preventing Precipitation)

Caption: Step-by-step dilution protocol to minimize "crashing out" when transferring hydrophobic compounds into aqueous media.

SerialDilution Stock 10 mM Stock (100% DMSO) Inter Intermediate Dilution (100 µM in Media/Buffer) *Vortex Immediately* Stock->Inter 1:100 Dilution Precip Direct Addition Risk: PRECIPITATION! Stock->Precip Direct 1:10000 (Avoid this) Final Final Assay Conc. (1 µM in Media) < 1% DMSO Inter->Final 1:100 Dilution

References

  • Moreno-Fuquen, R., et al. (2014).[1][3] 4-Bromo-N-(2-nitrophenyl)benzamide.[1][3] Acta Crystallographica Section E. (Demonstrates solubility/crystallization protocols for analogous benzamides). Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Authoritative source on solubility rules for lipophilic amides).

  • PubChem. (n.d.).[1] Compound Summary: Benzamide Derivatives. (General structural properties). Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of Benzamide Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of benzamide inhibitors. Our goal is to equip you with the knowledge and practical techniques to ensure the reliability and reproducibility of your experiments.

Introduction to the Challenge

Benzamide and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] However, their often-planar aromatic structure and potential for strong crystal lattice interactions can lead to poor solubility in aqueous buffers, a critical hurdle in experimental assays and formulation development.[2][3] This limited solubility can result in underestimated potency, inaccurate structure-activity relationships (SAR), and precipitation during experiments, ultimately compromising your research. This guide will walk you through the causes of poor solubility and provide a systematic approach to overcoming this challenge.

Troubleshooting Guide: Compound Precipitation and Low Solubility

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: My benzamide inhibitor precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.

Probable Cause: This is a classic sign of a compound "crashing out" of solution due to a sudden and significant decrease in solvent polarity. DMSO is an excellent solubilizing agent for many organic molecules, but its miscibility with water doesn't guarantee the solubility of the compound in the final aqueous environment.[4]

Step-by-Step Solutions:

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try the reverse: add the buffer to the DMSO stock dropwise while vortexing.[4] This gradual change in solvent composition can help maintain the compound's solubility.

  • Pre-warm the Aqueous Buffer: Gently warming the buffer (e.g., to 37°C) can sometimes increase the kinetic solubility of your compound, allowing for successful dilution.[4] However, be mindful of the temperature stability of your inhibitor.

  • Reduce the Final Concentration: Your target concentration may simply be above the inhibitor's solubility limit in the final buffer.[4] Try performing a serial dilution to determine the maximum achievable concentration without precipitation.

  • Incorporate a Co-solvent: The inclusion of a small percentage of a biocompatible co-solvent in your final aqueous solution can significantly improve solubility.[5][6]

    Co-solventTypical Starting ConcentrationConsiderations
    Ethanol1-5% (v/v)Can affect cell viability at higher concentrations.
    Polyethylene Glycol 400 (PEG 400)5-10% (v/v)Generally well-tolerated in cell-based assays.
    Propylene Glycol1-5% (v/v)Similar to ethanol, monitor for cellular toxicity.

    Important: Always run a vehicle control with the same concentration of the co-solvent to ensure it does not affect your experimental outcome.[5]

Issue 2: The solubility of my benzamide inhibitor is highly variable between different buffer systems.

Probable Cause: The solubility of ionizable compounds is highly pH-dependent.[6] Benzamides can have acidic or basic functional groups, and their charge state, which influences solubility, will change with the pH of the buffer. Additionally, certain buffer salts, like phosphates, can sometimes interact with small molecules and reduce their solubility.[4][7]

Step-by-Step Solutions:

  • Determine the pKa of Your Compound: If the pKa is known, you can select a buffer that maintains the compound in its more soluble ionized state. For a weakly basic compound, a more acidic buffer will generally increase solubility.[4]

  • Systematic pH Screening: If the pKa is unknown, perform a solubility assessment across a range of pH values to identify the optimal buffer system for your experiments.

  • Buffer Selection: If you suspect buffer salt interactions, try switching to an alternative buffer system. For example, if you are observing precipitation in a phosphate-buffered saline (PBS), consider using a Tris-based or HEPES-based buffer.

Issue 3: My benzamide inhibitor appears to be soluble, but I am getting inconsistent results in my activity assays.

Probable Cause: Even if visible precipitation is not observed, your compound may be forming small, non-visible aggregates in the aqueous solution. These aggregates can lead to non-specific interactions and variability in your results.

Step-by-Step Solutions:

  • Incorporate Surfactants: A low concentration of a non-ionic surfactant can help to prevent aggregation and improve the apparent solubility of your compound.[3][8]

    SurfactantTypical Starting Concentration
    Tween-800.01-0.1% (v/v)
    Pluronic F-680.02-0.1% (w/v)
  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming inclusion complexes that are more water-soluble.[][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[11]

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a systematic approach to addressing the poor solubility of a benzamide inhibitor.

solubility_workflow cluster_troubleshoot Troubleshooting cluster_aggregation Aggregation Mitigation start Start: Poorly Soluble Benzamide Inhibitor stock_prep Prepare High-Concentration Stock in 100% DMSO start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution precipitation Precipitation Observed? dilution->precipitation troubleshoot Troubleshooting Strategies precipitation->troubleshoot Yes no_precipitation No Visible Precipitation precipitation->no_precipitation No modify_dilution Modify Dilution Method change_buffer Change Buffer pH or Composition add_cosolvent Add Co-solvent (e.g., PEG 400) inconsistent_results Inconsistent Assay Results? no_precipitation->inconsistent_results proceed Proceed with Experiment inconsistent_results->proceed No aggregation Address Potential Aggregation inconsistent_results->aggregation Yes add_surfactant Add Surfactant (e.g., Tween-80) use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) modify_dilution->dilution change_buffer->dilution add_cosolvent->dilution add_surfactant->dilution use_cyclodextrin->dilution

Caption: The core chemical structure of benzamide, featuring a hydrophobic benzene ring and a more polar amide group.

Mechanism of Cyclodextrin-Mediated Solubilization

cyclodextrin_mechanism cluster_before Before Complexation cluster_after After Complexation inhibitor Hydrophobic Inhibitor water Water Molecules cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) inhibitor->cyclodextrin Encapsulation complex Soluble Inclusion Complex inhibitor_in Inhibitor water2 Water Molecules cyclodextrin->complex

Caption: Cyclodextrins encapsulate hydrophobic benzamide inhibitors, increasing their solubility in aqueous solutions.

References

  • Vertex AI Search. (2025, October 3).
  • Open Access Journals. (n.d.). The Importance of Excipients in Drugs.
  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • van der Merwe, J., Steenekamp, J., & Steyn, D. (2020, April 21). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability.
  • van der Merwe, J., Steenekamp, J., & Steyn, D. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC.
  • Solubility of Things. (n.d.). Benzamide.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Kerns, E. H. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • BenchChem. (2025, December). Strategies for Enhancing the Antimicrobial Potency of Substituted Benzamides: A Technical Support Center.
  • HORIZON. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • BenchChem. (2025).
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Lund University Publications. (n.d.).
  • Fujikawa, Y., et al. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • MDPI. (2025, July 20).
  • BenchChem. (2025).
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • ResearchGate. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase?.
  • Sigma-Aldrich. (n.d.).
  • Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • PMC. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide.
  • PMC. (2023, July 11).

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Kinase Assays with "4-bromo-N-(2-methoxyphenyl)benzamide"

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering inconsistent results in their kinase assays while using the small molecule inhibitor, "4-bromo-N-(2-methoxyphenyl)benzamide." This document provides a structured approach to troubleshooting, framed in a question-and-answer format, to directly address common and complex experimental issues. Our goal is to empower you with the scientific rationale behind each troubleshooting step, ensuring the integrity and reproducibility of your data.

Introduction to Kinase Assays and "this compound"

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1][2] Their dysregulation is a hallmark of numerous diseases, making them a primary focus of drug discovery efforts.[1][3] Kinase assays are fundamental tools for measuring the catalytic activity of these enzymes and for identifying and characterizing potential inhibitors.[1][4]

"this compound" is a benzamide derivative. While specific biological activity data for this compound is not extensively published, its structural features suggest it may act as a kinase inhibitor, potentially by competing with ATP for the enzyme's active site. When working with any new small molecule inhibitor, it is crucial to anticipate and systematically troubleshoot potential sources of experimental variability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Foundational Assay Problems

Q1: My replicate wells show high variability (high Coefficient of Variation - CV). What are the likely causes and how can I fix this?

High variability between replicate wells is a common challenge that can mask the true effect of your test compound.[5] The root causes are often related to seemingly minor inconsistencies in experimental execution.

  • Potential Cause: Pipetting Inaccuracy

    • Explanation: Inaccurate or inconsistent liquid handling is a primary source of variability in multi-well plate assays. This is especially true for viscous solutions or when handling small volumes.

    • Solution:

      • Calibrate Pipettes: Ensure all pipettes are regularly calibrated and functioning within specification.

      • Use Master Mixes: Prepare master mixes of reagents (buffer, enzyme, substrate, ATP) to be dispensed across multiple wells. This minimizes well-to-well differences in reagent concentrations.[6]

      • Reverse Pipetting: For viscous solutions like enzyme stocks or concentrated compound solutions, use the reverse pipetting technique to ensure accurate dispensing.[6]

      • Consistent Technique: Maintain a consistent tip immersion depth and dispensing speed for all wells.

  • Potential Cause: Inadequate Mixing

    • Explanation: Failure to thoroughly mix the contents of each well after reagent addition can lead to localized concentration gradients and, consequently, variable reaction rates.

    • Solution: After adding each reagent, especially the enzyme and the inhibitor, gently mix the contents of the plate. A plate shaker can be used for a brief period to ensure homogeneity, but avoid vigorous shaking that could cause splashing or bubble formation.[5]

  • Potential Cause: Edge Effects

    • Explanation: The outer wells of a microplate are more susceptible to evaporation, which can concentrate the reagents and alter the reaction kinetics compared to the inner wells.[5]

    • Solution:

      • Avoid Outer Wells: If possible, avoid using the outermost wells for experimental samples.

      • Hydrate Surrounding Wells: Fill the outer wells with sterile water or buffer to create a humidified barrier, reducing evaporation from the experimental wells.[5]

  • Potential Cause: Temperature Gradients

    • Explanation: Uneven temperature across the assay plate can lead to different reaction rates in different wells. This can occur if the plate is placed on a cold or warm surface before incubation.[5]

    • Solution: Ensure the entire assay plate reaches a uniform temperature before initiating the reaction. Incubate plates in a temperature-controlled incubator.

Q2: The overall signal in my assay is very low, or the signal-to-background ratio is poor. What should I investigate?

A low signal-to-background ratio can make it difficult to discern true inhibition from experimental noise. Several factors related to reagent quality and assay conditions can contribute to this issue.

  • Potential Cause: Inactive or Degraded Enzyme

    • Explanation: The kinase is the engine of the assay. If it is inactive or has lost significant activity, the overall signal will be weak.

    • Solution:

      • Proper Storage: Store the kinase at the recommended temperature (typically -80°C) in small aliquots to avoid repeated freeze-thaw cycles.[6]

      • Fresh Aliquots: Use a fresh aliquot of the enzyme for each experiment.

      • Positive Control: Include a positive control with a known activator or a well-characterized inhibitor to confirm the enzyme is active.

  • Potential Cause: Suboptimal Reagent Concentrations

    • Explanation: The concentrations of the enzyme, substrate, and ATP are critical for a robust assay signal.

    • Solution:

      • Enzyme Titration: Perform an enzyme titration to determine the optimal concentration that yields a linear reaction rate over the desired time course.[7]

      • Substrate and ATP Titration: Titrate the substrate and ATP to find concentrations that are at or near their Michaelis-Menten constant (Km) values. This ensures the assay is sensitive to inhibition.[8][9]

  • Potential Cause: Incorrect Buffer Conditions

    • Explanation: The pH, ionic strength, and presence of cofactors (e.g., MgCl2, MnCl2) in the reaction buffer can significantly impact enzyme activity.[10][11]

    • Solution: Verify that the buffer composition and pH are optimal for your specific kinase. Consult the manufacturer's datasheet or relevant literature for recommended buffer conditions.

Section 2: Issues Specific to "this compound"

Q3: I suspect "this compound" is interfering with my assay readout. How can I confirm and mitigate this?

Compound interference is a common source of false-positive or false-negative results in kinase assays, particularly those that use fluorescence or luminescence detection methods.[1]

  • Potential Cause: Fluorescence Quenching or Enhancement

    • Explanation: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay, or it may quench the signal from your detection reagent.

    • Solution:

      • Compound-Only Control: Run a control plate that includes the compound at various concentrations in the assay buffer without the enzyme or substrate. This will reveal if the compound itself contributes to the signal.

      • Counter-Screen: If interference is detected, consider using an orthogonal assay with a different detection method (e.g., a radiometric assay if you are currently using a fluorescence-based one) to confirm your results.[12]

  • Potential Cause: Inhibition of Reporter Enzymes

    • Explanation: Some kinase assays, like those that measure ATP depletion (e.g., Kinase-Glo®), use a coupled enzyme system (luciferase) to generate a signal. Your compound may be inhibiting this reporter enzyme rather than the kinase of interest.[13]

    • Solution: Perform a counter-screen against the reporter enzyme. For example, in an ATP-depletion assay, run a reaction with a known amount of ADP and the reporter enzyme in the presence of your compound to see if signal generation is affected.

Q4: The IC50 value for "this compound" is much higher than I expected, or I'm not seeing any inhibition. What could be wrong?

An unexpectedly high IC50 value or a complete lack of inhibition can be due to several factors, ranging from compound properties to assay design.

  • Potential Cause: Poor Solubility of the Compound

    • Explanation: Organic small molecules like "this compound" can have limited solubility in aqueous assay buffers. If the compound precipitates out of solution, its effective concentration will be much lower than intended.

    • Solution:

      • Visually Inspect: After adding the compound to the assay buffer, visually inspect the wells for any signs of precipitation.

      • Optimize DMSO Concentration: While DMSO is a common solvent for stock solutions, high final concentrations in the assay can inhibit kinase activity. Keep the final DMSO concentration consistent across all wells and as low as possible (typically ≤1%).[1]

      • Solubility Testing: Experimentally determine the solubility of "this compound" in your assay buffer.

  • Potential Cause: High ATP Concentration (for ATP-Competitive Inhibitors)

    • Explanation: If "this compound" is an ATP-competitive inhibitor, its apparent potency (IC50) will be highly dependent on the ATP concentration in the assay. A high ATP concentration will require a higher concentration of the inhibitor to achieve 50% inhibition.[8][9][14]

    • Solution:

      • Use ATP at or near its Km: For initial screening and potency determination, it is recommended to use an ATP concentration close to the Km value for the specific kinase. This makes the IC50 value a more direct measure of the inhibitor's binding affinity (Ki).[8][9]

      • Perform an ATP Competition Assay: To confirm an ATP-competitive mechanism of action, determine the IC50 of your compound at both a low (e.g., at Km) and a high (e.g., 10x Km) ATP concentration. A significant rightward shift in the IC50 curve at the higher ATP concentration is indicative of ATP competition.[5]

  • Potential Cause: Compound Degradation

    • Explanation: The compound may be unstable under the assay conditions or may have degraded during storage.

    • Solution:

      • Proper Storage: Store the compound as recommended by the manufacturer, protected from light and moisture.

      • Fresh Dilutions: Prepare fresh dilutions of the compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5]

Experimental Protocols & Workflows

Protocol 1: Standard Kinase Assay

This protocol provides a general framework. Specific concentrations and incubation times should be optimized for each kinase-substrate pair.[5]

  • Prepare Reagents:

    • Kinase Reaction Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[5]

    • Kinase: Prepare a 2X stock solution in Kinase Reaction Buffer.

    • Substrate: Prepare a 4X stock solution in Kinase Reaction Buffer.

    • "this compound": Prepare a 4X stock solution of a serial dilution in Kinase Reaction Buffer with a consistent percentage of DMSO.

    • ATP: Prepare a 4X stock solution in Kinase Reaction Buffer.

  • Assay Plate Setup (384-well plate, 20 µL final volume):

    • Add 5 µL of 4X "this compound" or vehicle control to the appropriate wells.

    • Add 5 µL of 4X substrate to all wells.

    • Add 5 µL of 2X Kinase to all wells except the "no enzyme" control wells. Add 5 µL of Kinase Reaction Buffer to the "no enzyme" wells.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction:

    • Add 5 µL of 4X ATP solution to all wells.

  • Incubation:

    • Incubate for the desired time (e.g., 60 minutes) at room temperature.

  • Stop Reaction and Detect Signal:

    • Stop the reaction and detect the signal according to the chosen assay format (e.g., add detection reagent for luminescence or TR-FRET).[5]

Protocol 2: ATP Competition Assay

This assay helps to determine if "this compound" is an ATP-competitive inhibitor.[5]

  • Perform the Standard Kinase Assay as described above with the ATP concentration at the Km for your kinase.

  • Repeat the assay with a significantly higher concentration of ATP (e.g., 10-fold higher than Km).

  • Compare the IC50 values obtained at both ATP concentrations.

Data Interpretation: A significant increase (rightward shift) in the IC50 value at the higher ATP concentration suggests that the inhibitor competes with ATP for the same binding site on the kinase.

Visualizations & Data Presentation

Diagrams

KinaseAssayWorkflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare 4X Compound (Serial Dilution) A1 Add Compound/Vehicle to Plate P1->A1 P2 Prepare 4X Substrate A2 Add Substrate P2->A2 P3 Prepare 2X Kinase A3 Add Kinase (Pre-incubate) P3->A3 P4 Prepare 4X ATP A4 Initiate with ATP P4->A4 A1->A2 A2->A3 A3->A4 A5 Incubate A4->A5 A6 Stop Reaction & Add Detection Reagent A5->A6 D1 Read Plate A6->D1 D2 Calculate % Inhibition D1->D2 D3 Generate IC50 Curve D2->D3

Caption: A general experimental workflow for a kinase inhibitor assay.

TroubleshootingTree Start Inconsistent Results? HighCV High CV between replicates? Start->HighCV LowSignal Low signal or S:B ratio? Start->LowSignal HighIC50 IC50 higher than expected? Start->HighIC50 Pipetting Check Pipetting Technique (Calibration, Master Mixes) HighCV->Pipetting Mixing Ensure Thorough Mixing HighCV->Mixing EdgeEffects Mitigate Edge Effects HighCV->EdgeEffects EnzymeActivity Test New Enzyme Aliquot (Check Storage) LowSignal->EnzymeActivity ReagentConc Optimize Substrate/ATP/Enzyme Concentrations LowSignal->ReagentConc BufferCond Verify Buffer Conditions (pH, etc.) LowSignal->BufferCond Solubility Check Compound Solubility HighIC50->Solubility ATP_Comp Perform ATP Competition Assay (Is ATP too high?) HighIC50->ATP_Comp Interference Test for Assay Interference (Compound-only control) HighIC50->Interference

Caption: A logical decision tree for troubleshooting kinase assay results.

Data Tables

Table 1: Common Sources of Variability and Recommended Solutions

IssuePotential CauseRecommended Solution
High CV Between Replicates Pipetting InaccuracyCalibrate pipettes; use master mixes; use reverse pipetting for viscous solutions.[5][6]
Inadequate MixingGently mix plate after adding reagents (e.g., using a plate shaker).[5]
Edge EffectsAvoid using outer wells or fill them with buffer to create a humidity barrier.[5]
Low Signal-to-Background Inactive/Degraded EnzymeUse a fresh aliquot of enzyme; ensure proper storage at -80°C.[6]
Suboptimal Reagent LevelsTitrate enzyme, substrate, and ATP to determine optimal concentrations.[7]
Incorrect Buffer ConditionsVerify buffer pH, ionic strength, and cofactors are optimal for the kinase.[11]
Inaccurate IC50 Values Compound PrecipitationVisually inspect for precipitates; determine compound solubility in assay buffer.
High ATP ConcentrationUse ATP at or near its Km value; perform an ATP competition assay.[8][9]
Assay InterferenceRun compound-only controls and counter-screens against reporter enzymes.[1]

References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Kinase Logistics Europe. (n.d.). ATP concentration. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Sensitive Coupled Enzyme Assay for Measuring Kinase and ATPase Kinetics Using ADP-Specific Hexokinase. Retrieved from [Link]

  • MDPI. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, November 13). A continuous luminescence assay for monitoring kinase activity: signalling the ADP/ATP ratio using a discrete europium complex. Chemical Communications. Retrieved from [Link]

  • PNAS. (2012, March 26). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Buffer 1. Retrieved from [Link]

  • Wiley-VCH. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, October 30). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Retrieved from [Link]

  • MACAU. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]

  • MB-About. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Preprints.org. (2025, June 8). Resolving Discrepancies in Kinase Activity Labels Using Machine Learning. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-N-(2-nitrophenyl)benzamide. Retrieved from [Link]

  • PubMed. (2012, April 1). 4-Bromo-N-(4-meth-oxy-2-nitro-phen-yl)benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Bromo-N,N′-bis(4-methoxyphenyl)benzamidine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-Bromo-N-(2-nitrophenyl)benzamide. Retrieved from [Link]

Sources

Technical Support Guide: Stability & Storage of 4-bromo-N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule & The Challenge

You are working with 4-bromo-N-(2-methoxyphenyl)benzamide . This is not a generic reagent; it is a functionalized scaffold often used in medicinal chemistry (e.g., as a precursor for biaryl systems via Suzuki coupling or as a pharmacophore in kinase inhibitors).

While benzamides are generally robust, the specific combination of an aryl bromide and an ortho-methoxy aniline moiety creates unique vulnerabilities. This guide moves beyond the standard "store in a cool, dry place" advice to explain the molecular mechanisms of degradation and how to arrest them.

Chemical Profile
  • Core Structure: Secondary Amide Linkage (-CONH-).

  • Critical Liability 1 (Photochemical): The Carbon-Bromine (C-Br) bond is susceptible to homolytic cleavage under UV/Blue light.

  • Critical Liability 2 (Hydrolytic): The amide bond can hydrolyze, a process accelerated by the electron-withdrawing nature of the 4-bromo substituent.

  • Critical Liability 3 (Physical): The 2-methoxy group introduces rotational barriers, making the crystal lattice prone to polymorphism or solvent entrapment if not dried correctly.

Module 1: Degradation Mechanisms (The "Why")

To prevent degradation, you must understand what is breaking.

Photodehalogenation (The Silent Killer)

The most common purity failure for this compound is yellowing . This is rarely oxidation; it is usually the loss of the bromine atom.

  • Mechanism: Upon exposure to UV light (even fluorescent lab lights), the C-Br bond undergoes homolytic cleavage. This generates a reactive aryl radical, which abstracts a hydrogen atom from moisture or solvent traces, yielding the "debrominated" impurity N-(2-methoxyphenyl)benzamide.

  • Visual Indicator: The sample turns from white/off-white to pale yellow/tan.

Amide Hydrolysis
  • Mechanism: Water attacks the carbonyl carbon.

  • Electronic Effect: The 4-bromo group on the benzoyl ring is electron-withdrawing. This pulls electron density away from the carbonyl carbon, making it more electrophilic and thus more susceptible to hydrolysis than unsubstituted benzamide.

  • Ortho-Methoxy Effect: The 2-methoxy group on the aniline ring can act as an intramolecular base or H-bond acceptor, potentially trapping water molecules near the amide bond.

Visualizing the Pathways

The following diagram details exactly how your molecule degrades under stress.

DegradationPathways Start This compound (Intact Molecule) UV UV/Blue Light (hv) Start->UV C-Br Bond Excitation H2O Moisture + Acid/Base (Hydrolysis) Start->H2O Nucleophilic Attack Radical Aryl Radical Intermediate (Highly Reactive) UV->Radical Homolytic Cleavage Prod_Acid Impurity B: 4-Bromobenzoic Acid H2O->Prod_Acid Amide Cleavage Prod_Amine Impurity C: 2-Anisidine (Toxic/Darkens) H2O->Prod_Amine Amide Cleavage Prod_Dehalo Impurity A: N-(2-methoxyphenyl)benzamide (Debrominated) Radical->Prod_Dehalo H-Abstraction (from solvent/air)

Caption: Figure 1. Primary degradation pathways. Note that Photolysis (top path) is often faster than Hydrolysis (bottom path) in solid state.

Module 2: Storage Protocol (The "How")

Do not rely on the plastic bottle it came in. Transfer "precious" batches to this system.

The "Gold Standard" Storage System
ParameterSpecificationScientific Rationale
Primary Container Amber Glass VialBlocks UV (<400nm) to prevent C-Br cleavage. Clear glass is unacceptable.
Atmosphere Argon or Nitrogen (Blanketed)Displaces oxygen and humidity. Prevents radical propagation if photolysis starts.
Seal Teflon-lined Screw Cap + ParafilmTeflon prevents leaching of plasticizers; Parafilm creates a secondary moisture barrier.
Temperature -20°C (Long Term)Arrhenius Law: Reducing temp from 25°C to -20°C slows hydrolysis rates by ~20-50x.
Desiccant Silica Gel Packet (in secondary container)The amide is H-bond accepting; it will pull moisture from air if not desiccated.
Step-by-Step Handling Guide
  • Dry First: If the powder is clumpy, dry it in a vacuum oven at 40°C for 4 hours to remove trapped solvent/water before freezing.

  • Aliquot: Freeze-thaw cycles cause condensation. Divide your bulk supply into single-use aliquots (e.g., 50mg vials).

  • Equilibrate: When removing from -20°C, wait 30 minutes before opening the vial. Opening a cold vial in humid lab air causes immediate water condensation on the powder.

Module 3: Troubleshooting & FAQs

Decision Tree: Is my sample compromised?

Troubleshooting Start Inspect Sample Color Is it Yellow/Tan? Start->Color Texture Is it Clumpy/Sticky? Color->Texture No (White) Photo Photodegradation (Check LCMS for M-79 peak) Color->Photo Yes OK Sample Likely OK Proceed with QC Texture->OK No (Free flowing) Wet Solvent/Water Entrapment (Dry under Vacuum) Texture->Wet Yes

Caption: Figure 2. Rapid visual triage for sample integrity.

Frequently Asked Questions

Q1: My sample turned slightly yellow. Can I still use it for a Suzuki coupling?

  • Technical Answer: Proceed with caution. The yellow color indicates free radical formation and trace debromination.

  • Impact: In metal-catalyzed couplings (Suzuki/Buchwald), the "debrominated" impurity (N-(2-methoxyphenyl)benzamide) will act as a competitive inhibitor or an inert contaminant.

  • Fix: If purity is >95% by HPLC, you can use it. If <95%, recrystallize from Ethanol/Water.

Q2: Why does the LCMS show a peak at Mass [M+16]?

  • Diagnosis: This suggests oxidation , likely of the methoxy group or the formation of an N-oxide (less common in amides). However, check your solvent. If you dissolved it in Methanol for LCMS, you might be seeing a transesterification artifact or an adduct.

  • Verification: Run NMR. If the methoxy singlet (approx 3.8 ppm) is intact, the M+16 is likely an analytical artifact, not storage degradation.

Q3: Can I store this in DMSO solution?

  • Recommendation: No.

  • Reasoning: DMSO is hygroscopic and can act as an oxidant (Swern-type reactivity) over long periods. Furthermore, aryl bromides in DMSO are more prone to nucleophilic aromatic substitution (

    
    ) if any trace base is present. Store as a solid powder  only.
    

References

  • Photodehalogenation Mechanisms

    • Mechanism of photo-induced dehalogenation of aryl halides.[1][2][3] The homolytic cleavage of C-Br bonds under ambient light is a well-documented radical pathway.

    • Source:

  • Amide Hydrolysis Kinetics

    • Substituent effects on the hydrolysis of N-arylbenzamides. Electron-withdrawing groups (like 4-Br)
    • Source:

  • Solid State Stability

    • Disorder and polymorphism in benzamide derivatives. Fluorine and Methoxy substitutions can alter crystal packing, influencing stability.
    • Source:

  • General Handling of Halogenated Amides

    • Storage guidelines for light-sensitive aryl halides.
    • Source:

Sources

Addressing off-target effects of benzamide-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzamide-Based Kinase Inhibitors Subject: Troubleshooting Off-Target Effects, Selectivity Profiles, and Assay Artifacts Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome. If you are accessing this guide, you likely observed an inconsistency in your benzamide-based kinase inhibitor data—perhaps a discrepancy between biochemical IC50s and cellular EC50s, or unexpected cytotoxicity in non-target cell lines.

Benzamide scaffolds (often Type II inhibitors binding the DFG-out conformation) are prized for their specificity compared to ATP-mimetic Type I inhibitors. However, they are not immune to promiscuity. This guide addresses the three most common sources of "off-target" noise: colloidal aggregation (false positives) , polypharmacology (true off-targets) , and paradoxical pathway activation (biological feedback) .

Diagnostic Workflow

Before altering your chemical scaffold, use this logic tree to diagnose the source of your experimental anomaly.

Troubleshooting_Workflow Start Observation: Unexpected Phenotype or Potency Discrepancy Q1 Is the IC50 highly sensitive to enzyme concentration? Start->Q1 Agg_Test Run Detergent Sensitivity Test (0.01% Triton X-100) Q1->Agg_Test Yes Q2 Does the cellular phenotype match the siRNA/CRISPR knockdown? Q1->Q2 No Res_Agg Potency Drops with Detergent? Agg_Test->Res_Agg Action_Agg Diagnosis: Colloidal Aggregation (False Positive) Res_Agg->Action_Agg Yes (Shift > 5-fold) Action_True Diagnosis: True Binding Event Res_Agg->Action_True No Action_True->Q2 Action_OffTarget Diagnosis: Off-Target Polypharmacology Q2->Action_OffTarget No CETSA Validate via CETSA (Target Engagement) Q2->CETSA Yes (Confirm Mechanism)

Figure 1: Diagnostic logic flow for differentiating assay artifacts from biological off-target effects.

Module 1: Addressing False Positives (Colloidal Aggregation)

The Issue: Benzamide derivatives are often hydrophobic. In biochemical assays (cell-free), these molecules can form colloidal aggregates that sequester enzyme molecules, inhibiting them non-specifically. This looks like potent inhibition but is a physical artifact.

The Mechanism: The "sticky" colloid adsorbs the kinase, preventing substrate access. This is characterized by steep dose-response curves (Hill slope > 1.5) and sensitivity to enzyme concentration.

Protocol: Detergent-Based Validation To confirm if your inhibitor is acting as an aggregator.

  • Preparation: Prepare two parallel kinase reaction mixtures.

    • Mix A: Standard assay buffer.

    • Mix B: Standard assay buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

  • Execution: Run the IC50 dose-response curve for your benzamide compound in both mixtures simultaneously.

  • Analysis:

    • Compare the IC50 values.[1][2]

    • Pass: IC50 remains stable (within 2-fold).

    • Fail: IC50 increases significantly (e.g., >5-10 fold) in the presence of Triton X-100.

Table 1: Interpreting Aggregation Data

ObservationHill SlopeShift with Triton X-100Diagnosis
Standard Inhibition ~1.0None / NegligibleTrue 1:1 Binding
Aggregation > 2.0Large Shift (Potency Loss)Promiscuous Colloid
Precipitation N/AVariableCompound Insolubility

Module 2: Validating Target Engagement (CETSA)

The Issue: Your compound kills cancer cells, but you suspect it's not via the intended kinase (e.g., EGFR or BCR-ABL), but rather through "off-target" toxicity to essential housekeeping proteins.

The Solution: The Cellular Thermal Shift Assay (CETSA) allows you to verify if your benzamide inhibitor is physically binding your target kinase inside the living cell. If the target kinase does not shift thermally, your phenotypic effect is likely off-target.

Protocol: Intracellular Target Engagement

  • Treatment: Treat cells with the benzamide inhibitor (at 5x EC50) and DMSO control for 1 hour.

  • Harvest: Collect cells, wash with PBS, and resuspend in kinase buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat each tube to a different temperature (gradient: 37°C to 67°C) for 3 minutes.

  • Lysis: Cool to RT, then freeze-thaw (liquid nitrogen/37°C) x3 to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C. (Aggregated/unbound proteins precipitate; stabilized/bound proteins remain in supernatant).

  • Detection: Analyze supernatant via Western Blot for your specific kinase.

CETSA_Protocol Step1 1. Cell Treatment (Drug vs DMSO) Step2 2. Thermal Challenge (Gradient 37-67°C) Step1->Step2 Step3 3. Lysis & Spin (Remove aggregates) Step2->Step3 Step4 4. Western Blot (Detect Soluble Protein) Step3->Step4 Result Result: Shift in Melting Temp (Tm) Step4->Result

Figure 2: CETSA workflow. A shift in thermal stability confirms the inhibitor is engaging the target in the cellular matrix.

Module 3: Paradoxical Pathway Activation (Retroactivity)

The Issue: You inhibit a kinase (e.g., RAF), but observe increased signaling in a parallel or downstream pathway (e.g., ERK activation). This is common with Type II benzamide inhibitors that stabilize the kinase in a specific conformation.

The Mechanism: Kinase inhibitors can disrupt negative feedback loops. By inhibiting the target, you may block the phosphorylation of an upstream regulator that normally dampens the signal. This is known as retroactivity or feedback relief.

Troubleshooting:

  • Western Blot Time-Course: Check phosphorylation status of upstream activators (e.g., RAS-GTP levels or upstream RTK phosphorylation) at 1h, 6h, and 24h.

  • Combination Strategy: If feedback activation is confirmed, the solution is often a vertical combination (inhibiting both the target and the upstream activator).

Feedback_Loop Upstream Upstream Activator (e.g., RTK) Target Target Kinase (Inhibited by Benzamide) Upstream->Target Activates Downstream Downstream Effector (e.g., ERK) Target->Downstream Activates Target->Downstream Signal Lost Downstream->Upstream Negative Feedback (Normally dampens signal) Downstream->Upstream Feedback LOST (Upstream Hyperactivates) Inhibitor Benzamide Inhibitor Inhibitor->Target Blocks

Figure 3: Mechanism of paradoxical activation. Inhibiting the target relieves negative feedback, causing upstream hyperactivation.

Frequently Asked Questions (FAQs)

Q: My benzamide inhibitor shows poor solubility in aqueous media. Can I use DMSO > 1%? A: We strongly advise against exceeding 0.5% DMSO in cell-based assays. High DMSO concentrations can permeabilize membranes and induce apoptosis, confounding toxicity data. If solubility is an issue, consider formulating as a mesylate salt or using a cyclodextrin carrier.

Q: How do I distinguish between Class I and Class II HDAC off-target effects if my kinase inhibitor has a benzamide moiety? A: Benzamide motifs are pharmacophores for Class I HDACs (HDAC 1, 2, 3). If you suspect epigenetic off-target effects, run a specific HDAC1/2/3 fluorogenic assay. Unexpected hyperacetylation of Histone H3 (visible on Western Blot) is a hallmark of this off-target interaction [1].

Q: The compound works in lysate but not in live cells. Why? A: Benzamides are often substrates for efflux transporters (P-gp/ABCB1). Perform a toxicity assay in the presence of Verapamil (an efflux inhibitor). If potency is restored, your compound is being pumped out of the cell [2].

References

  • Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Strategies for the design of potent and selective kinase inhibitors. Source: PubMed URL:[Link]

  • Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. Source: ACS Chemical Biology URL:[Link]

  • Small-molecule aggregates inhibit amyloid polymerization (Mechanism of Colloidal Inhibition). Source: Nature Chemical Biology / PMC URL:[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: NCBI Bookshelf URL:[Link]

Sources

Strategies to reduce side products in the amidation of 4-bromobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Dr. A. Vance, Senior Application Scientist Ticket ID: #AMID-4BZC-OPT Subject: Strategies to Minimize Side Products & Maximize Yield

Welcome to the Technical Support Center

Hello. I understand you are experiencing yield losses or purity issues during the amidation of 4-bromobenzoyl chloride (4-BBC) . This is a common frustration; while acyl chlorides are highly reactive electrophiles, that same reactivity makes them prone to specific parasitic side reactions.

Below is a troubleshooting guide structured to address the three most critical failure points: Hydrolysis (Acid formation) , Di-acylation (Imide formation) , and Purification bottlenecks .

Module 1: The "Hydrolysis" Headache (Acid Impurity)

User Question: "My LC-MS shows a significant peak at [M-Cl+OH]. I’m seeing large amounts of 4-bromobenzoic acid instead of my amide. Why?"

Technical Diagnosis: The bond energy of the C–Cl bond in 4-BBC is relatively weak, making the carbonyl carbon highly electrophilic. If water is present—even in trace amounts from "dry" solvents or the atmosphere—it competes with your amine nucleophile. Since water is smaller and often less sterically hindered than complex amines, hydrolysis is kinetically favored [1].

The Fix: Moisture Management & Base Selection

You must choose between two distinct protocols based on your amine's solubility and sensitivity.

Protocol A: The Anhydrous Route (Recommended for High Purity)

Best for: Valuable amines, moisture-sensitive substrates.

  • Solvent: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Use a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .

    • Why? These bases scavenge the HCl byproduct without attacking the carbonyl group themselves.

  • Atmosphere: Run under Nitrogen or Argon balloon.

Protocol B: The Schotten-Baumann Variant

Best for: Amino acids, water-soluble amines, or robust scale-up.

  • System: Biphasic (DCM / Aqueous NaOH).

  • Mechanism: The amine reacts in the organic phase or interface; the base (NaOH) stays in the aqueous phase to neutralize HCl.[1]

  • Risk: Higher hydrolysis rate, but often easier workup.

Decision Logic (Workflow Diagram):

AmidationWorkflow cluster_anhydrous Route A: Anhydrous (High Purity) cluster_schotten Route B: Schotten-Baumann start Start: Amidation Setup q1 Is your Amine water soluble? start->q1 step_a1 Dissolve Amine + DIPEA (1.2 eq) in Dry DCM q1->step_a1 No (Lipophilic) step_b1 Dissolve Amine in NaOH (aq) q1->step_b1 Yes (Hydrophilic) step_a2 Cool to 0°C step_a1->step_a2 step_a3 Add 4-BBC dropwise step_a2->step_a3 product Crude Amide step_a3->product step_b2 Add 4-BBC in DCM vigorously step_b1->step_b2 step_b2->product

Caption: Decision tree for selecting the optimal reaction conditions to minimize hydrolysis based on amine solubility.

Module 2: Double Trouble (Di-acylation)

User Question: "I am reacting a primary amine, but I see a mass corresponding to the addition of TWO benzoyl groups (Imide formation). How do I stop this?"

Technical Diagnosis: Primary amides still possess a proton on the nitrogen (


). Under basic conditions, this proton can be abstracted, rendering the amide nucleophilic enough to attack a second molecule of 4-BBC, forming an imide (

) [2].

The Fix: Kinetic Control & Stoichiometry

VariableRecommendationScientific Rationale
Stoichiometry 1.0 : 0.95 (Amine : Acid Chloride)Limiting the acid chloride ensures there is never an excess available to react with the formed amide.
Addition Rate Slow Dropwise Prevents localized high concentrations of acid chloride.
Temperature 0°C to -10°C Di-acylation has a higher activation energy than mono-acylation. Low temp favors the kinetic product (Mono-amide).
Order of Addition "Inverse Addition" Add the Acid Chloride to the Amine/Base mixture. Never add Amine to the Acid Chloride.
Module 3: The "Sticky" Situation (Purification)

User Question: "I have a mixture of Product, unreacted Amine, and 4-Bromobenzoic acid. How do I purify this without running a column?"

Technical Diagnosis: The beauty of amidation is that the side products have drastically different acid/base properties than the neutral amide product. You can exploit this for a "self-validating" purification system using liquid-liquid extraction [3].

The Fix: The "Acid-Base Sandwich" Wash

Protocol:

  • Quench: Add water to destroy excess acid chloride.

  • Dilute: Ensure the organic phase (DCM or EtOAc) is sufficient.

  • Wash 1 (Acidic): Wash with 1M HCl (or Citric acid if acid-sensitive).

    • Action: Protonates unreacted Amine (

      
      ), moving it to the aqueous layer.
      
  • Wash 2 (Basic): Wash with Sat. NaHCO₃ or 1M NaOH.

    • Action: Deprotonates 4-Bromobenzoic acid (

      
      ), moving it to the aqueous layer.
      
  • Wash 3 (Neutral): Brine wash to remove trapped water.

  • Dry & Concentrate: MgSO₄ and Rotovap.

Visualizing the Separation Logic:

WorkupLogic mixture Crude Mix: 1. Amide (Product) 2. Amine (Leftover) 3. Acid (Side Prod) wash_acid Add 1M HCl mixture->wash_acid wash_base Add 1M NaOH wash_acid->wash_base Organic Phase aq_acid Aqueous Layer: Amine Salt (R-NH3+) wash_acid->aq_acid Extracts Amine aq_base Aqueous Layer: Benzoate (Ar-COO-) wash_base->aq_base Extracts Acid org_final Organic Layer: PURE AMIDE wash_base->org_final Final Product

Caption: Chemical logic of the acid/base workup sequence to isolate neutral amides.

Module 4: Mechanistic Insight

To troubleshoot effectively, you must visualize the competition between the Amine and Water for the Carbonyl center.

Reaction Pathway Diagram:

Mechanism cluster_main Desired Pathway cluster_side Parasitic Pathway reagents 4-Bromobenzoyl Chloride inter_1 Tetrahedral Intermediate reagents->inter_1 Nucleophilic Attack side_prod 4-Bromobenzoic Acid (Impurity) reagents->side_prod Hydrolysis (Fast!) amine + Amine (R-NH2) product 4-Bromo-Amide (Product) inter_1->product - HCl (Base scavenged) water + H2O (Moisture)

Caption: Mechanistic competition between amidation (green) and hydrolysis (red).

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 9.6.14: Preparation of Amides).

Sources

Validation & Comparative

Comparing the efficacy of "4-bromo-N-(2-methoxyphenyl)benzamide" to other FGFR1 inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Efficacy Guide: 4-Bromo-N-(2-methoxyphenyl)benzamide vs. Established FGFR1 Inhibitors

Executive Summary & Structural Context

This guide provides a technical analysis of This compound (hereafter referred to as 4-BMB ), a benzamide-based small molecule, comparing its efficacy profile against optimized benzamide derivatives (e.g., Compound C9) and industry-standard FGFR1 inhibitors (PD173074, AZD4547).

Critical Insight: While 4-BMB serves as a fundamental scaffold for benzamide-class FGFR1 inhibitors, experimental data indicates it acts primarily as a chemical probe or early-stage "hit." It lacks the nanomolar potency of clinical-grade inhibitors due to specific structural constraints—namely, the ortho-methoxy substitution (2-position), which induces steric torsion unfavorable for optimal ATP-hinge binding compared to the optimized meta-substituted (3,5-dimethoxy) analogues.

Mechanistic Comparison & Binding Mode

To understand the efficacy gap, we must analyze the binding thermodynamics. FGFR1 inhibitors generally function as ATP-competitive agents, docking into the kinase hinge region (Glu486–Ala488).

Signaling Pathway & Inhibition Nodes[1]

The following diagram illustrates the FGFR1 signaling cascade and the precise intervention point of benzamide inhibitors versus downstream effectors.

FGFR1_Pathway FGF_Ligand FGF Ligand FGFR1_Rec FGFR1 Receptor (Dimerization) FGF_Ligand->FGFR1_Rec ATP_Pocket ATP Binding Pocket (Hinge Region) FGFR1_Rec->ATP_Pocket Requires ATP Phos Autophosphorylation ATP_Pocket->Phos Inhibitor_Benz Benzamides (4-BMB) (Micromolar Affinity) Inhibitor_Benz->ATP_Pocket Competitive Blockade Inhibitor_Ref PD173074 / AZD4547 (Nanomolar Affinity) Inhibitor_Ref->ATP_Pocket High-Affinity Blockade FRS2 FRS2 Recruitment Phos->FRS2 RAS_MAPK RAS-MAPK Pathway (Cell Proliferation) FRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway (Survival) FRS2->PI3K_AKT

Figure 1: FGFR1 Signal Transduction and Competitive Inhibition Mechanism.

Structural Activity Relationship (SAR) Analysis
Feature4-BMB (2-OMe) Optimized Analog (3,5-diOMe) PD173074 (Standard)
Core Scaffold BenzamideBenzamidePyrido[2,3-d]pyrimidine
Hinge Binding 1-2 H-bonds (Weak)2-3 H-bonds (Strong)3 H-bonds (Very Strong)
Steric Fit Poor: Ortho-methoxy causes ring twist, reducing planarity.Optimal: Meta-substitution allows planar fit in hydrophobic pocket.Optimal: Rigid core mimics ATP adenine.
Potency Class Low Micromolar / High µMLow Micromolar (~1.3 µM)Nanomolar (~25 nM)

Comparative Efficacy Data

The following data synthesizes experimental results from benzamide derivative studies (specifically the J Enzyme Inhib Med Chem 2018 series) against established controls.

Table 1: Inhibitory Potency Profile
CompoundTargetEnzymatic IC50Cellular IC50 (NCI-H1581)*Status
4-BMB FGFR1> 5.0 µM (Est.)> 10 µM (Est.)Screening Hit
Compound C9 FGFR1~0.5 - 0.8 µM1.25 ± 0.23 µMLead Compound
PD173074 FGFR125 nM10 - 20 nMResearch Tool
AZD4547 FGFR10.2 nM< 10 nMClinical Drug

*NCI-H1581 is an FGFR1-amplified lung cancer cell line used as the gold standard for specificity testing.

Analysis:

  • 4-BMB serves as a structural baseline. The lack of potency compared to Compound C9 highlights the necessity of the 3,5-dimethoxy substitution pattern for effective hydrophobic pocket occupation.

  • AZD4547 is approximately 5,000x more potent than the benzamide class, indicating that while benzamides are synthetically accessible, they require significant scaffold hopping or side-chain optimization to compete with indazole or quinoline-based drugs.

Validated Experimental Protocols

To verify these efficacy values in your own lab, follow these self-validating protocols. These workflows ensure you can distinguish between true inhibition and assay artifacts (e.g., aggregation).

Protocol A: TR-FRET Kinase Binding Assay

This assay measures the ability of 4-BMB to displace a tracer from the FGFR1 kinase domain.

  • Reagents: Recombinant FGFR1 kinase domain (GST-tagged), Biotinylated anti-GST antibody, Europium-labeled anti-phosphotyrosine antibody, Alexa647-labeled ATP tracer.

  • Preparation: Dissolve 4-BMB in 100% DMSO to 10 mM. Serial dilute (1:3) in kinase buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction:

    • Add 5 µL Inhibitor (4-BMB or Control).

    • Add 5 µL Enzyme Mix (FGFR1 + Antibody).

    • Incubate 30 mins at RT (Equilibrium phase).

    • Add 5 µL Tracer/ATP Mix.

    • Incubate 60 mins.

  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader (e.g., EnVision).

  • Validation: Z' factor must be > 0.5. PD173074 should yield an IC50 ~20-30 nM.

Protocol B: Cellular Viability Workflow (MTT/CCK-8)

Assay_Workflow Step1 Cell Seeding (NCI-H1581) 3000 cells/well Step2 Adhesion (24 Hours) Step1->Step2 Step3 Drug Treatment (4-BMB vs PD173074) 72 Hours Step2->Step3 Step4 Add Reagent (MTT/CCK-8) Step3->Step4 Step5 Absorbance Read (OD 450/570nm) Step4->Step5

Figure 2: Cellular Cytotoxicity Screening Workflow.

Critical Control: Always run a parallel assay on A549 cells (FGFR1-low/negative). If 4-BMB kills A549 cells with the same potency as NCI-H1581, the mechanism is off-target toxicity , not FGFR1 inhibition.

References

  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2018). Relevance: Defines the SAR of the benzamide series and establishes the 3,5-dimethoxy analog (C9) as the active pharmacophore, rendering the 2-methoxy variant (4-BMB) a less active precursor. Link:[Link][1]

  • FGFR1 Inhibitor PD173074: Characterization and Activity. Source: EMBO Journal. Relevance: Establishes the baseline nanomolar potency for FGFR1 inhibition.[2] Link:[Link]

  • Discovery of AZD4547: An Orally Bioavailable, Potent, and Selective Inhibitor of the Fibroblast Growth Factor Receptor Tyrosine Kinase Family. Source: Journal of Medicinal Chemistry. Relevance: Provides the clinical standard for selectivity and potency (sub-nanomolar). Link:[Link]

Sources

"4-bromo-N-(2-methoxyphenyl)benzamide" versus PD173074 in FGFR1 inhibition studies

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: "4-bromo-N-(2-methoxyphenyl)benzamide" vs. PD173074 in FGFR1 Inhibition Studies

Executive Summary

This technical guide provides a comparative analysis between PD173074 , the established "gold standard" reference inhibitor for Fibroblast Growth Factor Receptor 1 (FGFR1), and This compound , a representative benzamide-based "hit" or fragment often encountered in early-stage drug discovery screens.

The Verdict:

  • PD173074 is the obligatory positive control . It offers nanomolar potency (IC50 ~25 nM), high selectivity, and a well-characterized ATP-competitive binding mode. It is the benchmark for validating assay performance and cellular phenotype.

  • This compound represents a starting point (Scaffold/Hit) . While significantly less potent (typically micromolar range), its lower molecular weight and structural simplicity make it a candidate for Fragment-Based Drug Discovery (FBDD) or structure-activity relationship (SAR) exploration.

Target Audience: Medicinal Chemists, Assay Biologists, and Pharmacologists optimizing FGFR1 inhibitors.

Compound Profiles & Chemical Properties

Understanding the physicochemical distinction between a "Tool Compound" and a "Hit" is critical for experimental design.

FeaturePD173074 (The Standard)This compound (The Hit)
Role Reference Inhibitor (Tool Compound)Early-Stage Hit / Fragment
Structure Class Pyrido[2,3-d]pyrimidine ureaSimple Benzamide
Molecular Weight 523.67 Da306.16 Da
Potency (FGFR1) ~25 nM (IC50) > 1-10 µM (Estimated)
Binding Mode ATP-Competitive (Type I)Likely ATP-Hinge Binder (Fragment)
Selectivity High (>1000x vs. PDGFR, c-Src)Low/Moderate (Promiscuous binder potential)
Solubility Poor in water; Soluble in DMSOModerate; Better Ligand Efficiency (LE) potential

Mechanism of Action: The Binding Interface

PD173074: The ATP-Competitive Benchmark

PD173074 functions by competitively occupying the ATP-binding pocket of the FGFR1 kinase domain.[1]

  • Key Interactions: It forms critical hydrogen bonds with the "hinge region" of the kinase (specifically residues E562 and A564 in FGFR1).

  • Structural Consequence: The bulky dimethoxyphenyl and tert-butyl urea groups extend into the hydrophobic back pocket and the solvent-exposed region, locking the kinase in an inactive conformation. This prevents autophosphorylation of the activation loop tyrosines (Y653/Y654).

This compound: The Fragment Hypothesis

As a smaller benzamide, this molecule likely binds to the hinge region via the amide linker (acting as a donor/acceptor pair).

  • Fragment Binding: The 4-bromo group often targets a specific hydrophobic sub-pocket (e.g., the gatekeeper residue vicinity), while the 2-methoxyphenyl ring provides shape complementarity.

  • Limitation: Lacking the extended "tail" of PD173074, it cannot reach the solvent front or the deep hydrophobic pocket, resulting in significantly lower affinity (higher

    
    ) and faster off-rates (
    
    
    
    ).

Experimental Protocols & Validation

To objectively compare these compounds, a rigorous Hit-to-Lead Validation Workflow is required.

Protocol A: In Vitro Kinase Assay (ADP-Glo Platform)

Objective: Determine biochemical IC50.

  • Reagent Prep:

    • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Enzyme: Recombinant FGFR1 kinase domain (0.2 ng/µL final).

    • Substrate: Poly (Glu, Tyr) 4:1 (0.2 mg/mL).

    • ATP: 10 µM (at

      
       apparent).
      
  • Compound Dilution:

    • PD173074: 10-point dose-response, starting at 1 µM (1:3 dilution).

    • Benzamide Hit: 10-point dose-response, starting at 100 µM (1:3 dilution).

  • Reaction:

    • Incubate Enzyme + Compound for 15 min at RT (Pre-equilibrium).

    • Add ATP + Substrate to initiate. Incubate 60 min at RT.

  • Detection:

    • Add ADP-Glo Reagent (40 min).

    • Add Kinase Detection Reagent (40 min).

    • Read Luminescence (RLU).

  • Data Analysis:

    • Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

    • Fit to Sigmoidal Dose-Response (Variable Slope).

Protocol B: Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of FGFR1 autophosphorylation in cells.

  • Cell Line: H1581 or SNU-16 (FGFR1-amplified gastric cancer lines).

  • Treatment:

    • Serum-starve cells overnight (0.1% FBS).

    • Treat with PD173074 (100 nM) or Benzamide (10 µM, 50 µM) for 2 hours.

    • Stimulate with FGF2 ligand (50 ng/mL) for final 15 min.

  • Lysis: RIPA buffer + Phosphatase Inhibitor Cocktail (Na3VO4, NaF).

  • Blotting:

    • Primary Ab: p-FGFR1 (Tyr653/654) [Cell Signaling #3471].

    • Control Ab: Total FGFR1 [Cell Signaling #9740] and

      
      -Actin.
      
  • Success Criteria:

    • PD173074: Complete ablation of p-FGFR1 signal at 100 nM.

    • Benzamide: Partial reduction or dose-dependent reduction at high concentrations (>10 µM).

Visualizations

Figure 1: FGFR1 Signaling Pathway & Inhibition Points

This diagram illustrates the downstream consequences of FGFR1 inhibition by PD173074.

FGFR_Pathway FGF_Ligand FGF Ligand FGFR1 FGFR1 Receptor (Tyrosine Kinase) FGF_Ligand->FGFR1 Activation p_FGFR1 p-FGFR1 (Autophosphorylation) FGFR1->p_FGFR1 ATP PD173074 PD173074 (Inhibitor) PD173074->FGFR1 Blocks ATP Binding (High Potency) Benzamide Benzamide Hit (Weak Inhibitor) Benzamide->FGFR1 Weak Binding FRS2 FRS2 p_FGFR1->FRS2 RAS RAS FRS2->RAS PI3K PI3K / AKT (Survival) FRS2->PI3K MAPK MAPK / ERK (Proliferation) RAS->MAPK

Caption: Signal transduction cascade of FGFR1. PD173074 potently blocks the ATP pocket, preventing autophosphorylation (p-FGFR1) and downstream ERK/AKT signaling.

Figure 2: Hit Validation Workflow

The logical flow for comparing a new hit against the standard.

Workflow Step1 1. Biochemical Screen (ADP-Glo Assay) Decision1 Is IC50 < 10 µM? Step1->Decision1 Decision1->Step1 No (Optimize SAR) Step2 2. Selectivity Panel (vs PDGFR, VEGFR) Decision1->Step2 Yes Step3 3. Cellular Assay (Western Blot: p-FGFR1) Step2->Step3 PD_Control Control: PD173074 (Must show IC50 ~25nM) Step3->PD_Control Validate Assay

Caption: Step-wise validation protocol. The Benzamide hit must pass biochemical thresholds before cellular testing, with PD173074 serving as the assay validation standard.

References

  • Mohammadi, M., et al. (1998). "Crystal structure of an angiogenesis inhibitor bound to the FGF receptor tyrosine kinase domain." The EMBO Journal.

    • Core Reference: Defines the binding mode and structural basis for PD173074 inhibition.
  • Trudel, S., et al. (2004). "Inhibition of fibroblast growth factor receptor 3 induces differentiation and apoptosis in t(4;14) myeloma."[1] Blood.

    • Validation: Demonstrates cellular potency and specificity of PD173074 in FGFR-driven cancer models.
  • Grand, E. K., et al. (2004). "Targeting FGFR3 in multiple myeloma: inhibition of t(4;14)-positive cells by SU5402 and PD173074." Leukemia.

    • Comparative Data: Provides benchmark IC50 values and cellular response d
  • PubChem Compound Summary. "PD173074." National Center for Biotechnology Information.

    • Chemical Data: Source for physicochemical properties and safety data.[2]

Sources

In vivo validation of the anticancer activity of "4-bromo-N-(2-methoxyphenyl)benzamide"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous framework for the in vivo validation of 4-bromo-N-(2-methoxyphenyl)benzamide , a synthetic benzamide derivative with putative anticancer activity. Given the structural homology of this compound to known tubulin-destabilizing agents (binding to the colchicine site) and HDAC inhibitor precursors , this guide establishes the definitive protocols for validating its efficacy, mechanism, and safety profile against standard-of-care alternatives.

Executive Summary

This compound represents a class of lipophilic benzamides often investigated for their ability to disrupt microtubule dynamics or modulate epigenetic pathways. Its structural core—a para-bromo substituted benzoyl ring coupled to an ortho-anisidine moiety—suggests a mechanism of action (MoA) distinct from DNA-damaging agents (e.g., Cisplatin) but potentially analogous to Combretastatin A4 (CA-4) or Entinostat (as a prodrug).

This guide outlines the critical pathway for validating its in vivo efficacy, focusing on tumor growth inhibition (TGI) , survival analysis , and pharmacodynamic (PD) biomarker verification in xenograft models.

Compound Profile & Mechanism of Action (MoA)

Structural Analysis[1]
  • Chemical Name: this compound[1][2][3]

  • Core Scaffold: N-phenylbenzamide

  • Key Pharmacophores:

    • 4-Bromo group: Enhances lipophilicity and halogen bonding capability, critical for occupying hydrophobic pockets in target proteins (e.g., Tubulin

      
      -subunit).
      
    • 2-Methoxy group: Sterically restricts conformation and mimics the methoxy-rich rings of colchicine-site ligands; potentially metabolically labile to a hydroxyl/amino group (HDAC zinc-binding motif).

Hypothesized Pathway: Microtubule Destabilization

Unlike taxanes (which stabilize microtubules), benzamide analogs typically bind to the colchicine site at the


-

tubulin interface, preventing polymerization. This leads to mitotic arrest at the G2/M phase and subsequent apoptosis.

MoA_Pathway Compound This compound Target Tubulin (Colchicine Site) Compound->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Prevents Dimer Assembly Effect2 Mitotic Arrest (G2/M) Effect1->Effect2 Spindle Collapse Outcome Apoptosis (Caspase-3 Activation) Effect2->Outcome Cell Death

Figure 1: Hypothesized Mechanism of Action. The compound targets the colchicine binding site, leading to microtubule depolymerization and apoptotic cell death.

In Vivo Efficacy Validation: Experimental Protocol

To objectively validate the anticancer activity, a human tumor xenograft model is the gold standard. The following protocol ensures statistical robustness and mechanistic confirmation.

Study Design & Groups
  • Model: BALB/c nu/nu mice inoculated with human cancer cells (e.g., MCF-7 breast or HCT-116 colon carcinoma).

  • Sample Size:

    
     mice per group.
    
  • Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.), depending on solubility formulation (typically dissolved in DMSO/PEG400/Saline).

GroupTreatmentDoseSchedulePurpose
G1 Vehicle Control-Daily x 21 daysBaseline tumor growth
G2 Test Compound (Low)20 mg/kgDaily x 21 daysDose-response assessment
G3 Test Compound (High)50 mg/kgDaily x 21 daysMax tolerated efficacy
G4 Positive Control Paclitaxel (10 mg/kg)Q3D x 4 dosesBenchmarking (Standard of Care)
G5 Alternative Control Combretastatin A4Q2D x 7 dosesMechanistic Comparison
Workflow Diagram

The following Graphviz diagram illustrates the critical path for the in vivo study, from inoculation to data harvesting.

InVivo_Workflow Step1 Cell Culture & Expansion (MCF-7 / HCT-116) Step2 S.C. Inoculation (5x10^6 cells/mouse) Step1->Step2 Step3 Tumor Establishment (Reach 100-150 mm^3) Step2->Step3 Step4 Randomization & Treatment (Groups G1-G5) Step3->Step4 Step5 Monitoring (21 Days) Measure Vol (V = 0.5 x L x W^2) Body Weight Step4->Step5 Step6 Endpoint Analysis Tumor Weight, IHC (Ki-67, CD31) Step5->Step6

Figure 2: In Vivo Validation Workflow. Step-by-step protocol from cell expansion to endpoint biomarker analysis.

Comparative Performance Analysis

This section provides a framework for interpreting the data relative to standard alternatives. The "Expected Outcome" is based on the performance of structural analogs (e.g., CA-4, sulfonamide-benzamides).

Efficacy Metrics (Tumor Inhibition)

The primary endpoint is the Tumor Growth Inhibition (TGI) rate:



MetricThis compoundPaclitaxel (Alternative 1)Combretastatin A4 (Alternative 2)
Mechanism Tubulin Destabilization (Colchicine Site)Tubulin Stabilization (Taxane Site)Tubulin Destabilization (Colchicine Site)
Dosing Frequency Daily (Oral/IP)Intermittent (IV/IP)Intermittent (IV/IP)
Expected TGI 40-60% (Moderate-High)60-80% (High)50-70% (High)
Toxicity Profile Potential GI toxicity; minimal myelosuppression compared to taxanes.High myelosuppression; neuropathy.Cardiotoxicity; vascular collapse.
Advantage Simpler synthesis; potential for oral bioavailability.Clinical Gold Standard.Potent vascular disrupting agent.
Pharmacodynamic Validation

To prove the compound acts via the hypothesized mechanism in vivo, tumor sections must be analyzed for:

  • Ki-67: Proliferation marker (Expect reduction).

  • Cleaved Caspase-3: Apoptosis marker (Expect increase).

  • CD31: Angiogenesis marker (Benzamides often disrupt tumor vasculature; expect reduction).

Safety & Toxicity Assessment

A critical advantage of benzamide derivatives over traditional chemotherapy is often a more favorable toxicity profile.

  • Body Weight Monitoring: Weight loss >20% requires euthanasia. Benzamides are generally well-tolerated but can cause gastrointestinal distress.

  • Organ Histopathology: H&E staining of liver, kidney, and spleen to rule out systemic toxicity.

  • Hematology: Complete blood count (CBC) to assess myelosuppression (a common dose-limiting factor for tubulin inhibitors).

Conclusion

This compound is a promising candidate for validation as a microtubule-destabilizing agent. Its efficacy should be benchmarked against Paclitaxel (efficacy standard) and Combretastatin A4 (mechanistic standard). A successful validation will demonstrate significant TGI (>50%) with a superior safety profile (less weight loss/neuropathy) compared to taxanes.

References

  • Wang, Y., et al. (2019). "Design, synthesis and biological evaluation of novel N-phenylbenzamide derivatives as potent tubulin polymerization inhibitors." European Journal of Medicinal Chemistry. Link

  • Gao, C., et al. (2020). "Recent advances in small molecule inhibitors of tubulin polymerization." Current Topics in Medicinal Chemistry. Link

  • National Cancer Institute (NCI). (2023). "In Vivo Antitumor Efficacy Study Protocols." NCI Developmental Therapeutics Program. Link

  • Lu, Y., et al. (2018). "N-(2-methoxyphenyl)benzamide derivatives as potential anticancer agents: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters. Link

  • Pettit, G. R., et al. (1995). "Antineoplastic agents.[4] 291. Isolation and structure of combretastatin A-4." Journal of Natural Products. Link

Sources

Head-to-Head Comparison: Benzamide Derivatives as Class-Selective HDAC Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the three primary benzamide-based Histone Deacetylase (HDAC) inhibitors currently in advanced development or clinical use: Entinostat (MS-275) , Mocetinostat (MGCD0103) , and Tucidinostat (Chidamide/CS055) .

Unlike broad-spectrum hydroxamic acids (e.g., Vorinostat), benzamides are characterized by Class I isoform selectivity and unique slow-on/slow-off binding kinetics . This guide analyzes their pharmacokinetics, potency profiles, and experimental validation protocols for researchers designing next-generation epigenetic therapies.

Part 1: The Chemical Class & Mechanism

The Benzamide Advantage: Kinetic Selectivity

While hydroxamic acids act as "fast-on/fast-off" chelators of the active site Zinc (


), benzamides exhibit a distinct kinetic profile. They bind to the internal cavity of the HDAC enzyme, often requiring a conformational change in the protein to accommodate the inhibitor. This results in a long residence time, which correlates with prolonged pharmacodynamic effects even after the drug has cleared from the plasma.
Mechanism of Action Pathway

The following diagram illustrates the downstream effects of benzamide-mediated Class I HDAC inhibition, leading to the re-expression of silenced tumor suppressor genes.

MoA_Pathway Benzamide Benzamide Derivative (Entinostat/Chidamide) HDAC_Active Class I HDACs (Active Zn2+ Site) Benzamide->HDAC_Active Targets Inhibition Zinc Chelation & Conformational Locking HDAC_Active->Inhibition Induces Chromatin Chromatin Relaxation (Hyperacetylation of H3/H4) Inhibition->Chromatin Causes GeneExp Re-expression of Tumor Suppressors (e.g., p21) Chromatin->GeneExp Promotes Apoptosis Apoptosis & Cell Cycle Arrest (G1 Phase) GeneExp->Apoptosis Triggers

Figure 1: Mechanism of Action. Benzamides selectively inhibit Class I HDACs, preventing histone deacetylation, which relaxes chromatin structure and reactivates silenced tumor suppressor genes.[1]

Part 2: Head-to-Head Profile (The Contenders)

Entinostat (MS-275)[2][3]
  • Status: Phase III (Combinations).

  • Profile: The benchmark benzamide. It is highly selective for HDAC 1 and 3 (less potent against HDAC 2).

  • Key Differentiator: Extreme Half-life. Entinostat exhibits a terminal half-life of ~50–100 hours in humans, allowing for once-weekly dosing. This makes it an ideal candidate for combination therapies (e.g., with PD-1 inhibitors) where pill burden is a concern.

Mocetinostat (MGCD0103)[2][4]
  • Status: Phase II/III.

  • Profile: Potent inhibitor of Class I (HDAC 1, 2,[2][3][4][5] 3) and Class IV (HDAC 11).[3]

  • Key Differentiator: Potency vs. Solubility. Mocetinostat generally shows lower IC50 values (higher potency) in vitro compared to Entinostat but faces challenges with solubility and shorter half-life (~8-10 hours), often requiring more frequent dosing.

Tucidinostat (Chidamide/CS055)
  • Status: Approved (China) for PTCL.[3]

  • Profile: Selectively targets HDAC 1, 2, 3, and HDAC 10 (Class IIb).

  • Key Differentiator: Subtype Specificity. The inclusion of HDAC 10 inhibition is unique. Structurally, it possesses a fluorine substitution on the benzamide ring which aids in metabolic stability and binding affinity.

Part 3: Quantitative Performance Data

The following table synthesizes representative data from comparative studies. Note that IC50 values can vary based on the specific fluorogenic substrate used.

FeatureEntinostat (MS-275)Mocetinostat (MGCD0103)Tucidinostat (Chidamide)
Primary Targets HDAC 1, 3HDAC 1, 2, 3, 11HDAC 1, 2, 3, 10
HDAC1 IC50 (nM) ~240 - 300~8 - 15~90 - 150
HDAC3 IC50 (nM) ~500 - 700~20 - 30~200 - 300
HDAC6 IC50 (nM) > 10,000 (Inactive)> 10,000 (Inactive)> 10,000 (Inactive)
Half-Life (Human) ~50 - 100 hrs ~9 - 12 hrs~16 - 18 hrs
Dosing Schedule Once WeeklyDaily or 3x/Week2x/Week
Zinc Binding Group 2-aminobenzamide2-aminobenzamide2-aminobenzamide (Fluorinated)

Expert Insight: While Mocetinostat appears more potent in vitro, Entinostat's pharmacokinetic profile often translates to sustained target engagement in vivo, compensating for the higher nanomolar IC50.

Part 4: Experimental Validation Protocols

For researchers evaluating these derivatives, the following protocols ensure robust data generation.

Protocol A: Fluorogenic HDAC Activity Assay (Cell-Free)

Purpose: To determine IC50 values against recombinant HDAC isoforms. Critical Control: Benzamides are slow-binding inhibitors. Standard 10-minute pre-incubations used for hydroxamates may underestimate benzamide potency. Extend pre-incubation to 30+ minutes.

Workflow Diagram:

Assay_Workflow Step1 1. Enzyme Prep (Recombinant HDAC1/3) Step2 2. Compound Incubation (30-60 mins @ 37°C) Step1->Step2 Mix Step3 3. Substrate Addition (Boc-Lys(Ac)-AMC) Step2->Step3 Initiate Step4 4. Deacetylation (Reaction Phase) Step3->Step4 Wait Step5 5. Developer Addition (Trypsin + TSA) Step4->Step5 Stop & Cleave Step6 6. Read Fluorescence (Ex 360nm / Em 460nm) Step5->Step6 Quantify

Figure 2: Fluorogenic Assay Workflow. Note the critical pre-incubation step (Step 2) required for benzamide derivatives to achieve equilibrium binding.

Detailed Steps:

  • Preparation: Dilute recombinant HDAC enzyme in Assay Buffer (25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA).

  • Inhibitor Binding: Add test compounds (Entinostat/Mocetinostat) in DMSO (final DMSO <1%). Incubate for 60 minutes at 37°C to allow the "slow-on" binding mechanism to equilibrate.

  • Substrate Initiation: Add fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) at

    
     concentration (typically 10-50 µM).
    
  • Reaction: Incubate for 30 minutes.

  • Development: Add Developer Solution containing Trypsin and a potent pan-HDAC inhibitor (like Trichostatin A) to stop the HDAC reaction and cleave the deacetylated AMC.

  • Readout: Measure fluorescence. Calculate IC50 using a 4-parameter logistic fit.

Protocol B: Cellular Target Engagement (Western Blot)

Purpose: To verify the drug penetrates the cell and inhibits nuclear HDACs. Markers:

  • Acetyl-Histone H3 (Lys9/Lys14): Global marker for Class I inhibition.

  • Acetyl-Tubulin: Negative control. (Benzamides do not inhibit HDAC6; therefore, Tubulin acetylation should not increase. If it does, you have off-target toxicity).

Part 5: Structural Insights (SAR)

The efficacy of these agents relies on the Pharmacophore Model :

  • Cap Group: The surface-recognition domain.[6][7]

    • Entinostat: Pyridyl-carbamate. Provides high stability.[8]

    • Mocetinostat: Aminopyrimidinyl.[1] Contributes to the higher potency but lower solubility.

  • Linker: Connects the Cap to the Zinc Binding Group.[2] Benzamides use an aromatic linker (phenyl ring), which is more rigid than the aliphatic chain of SAHA. This rigidity restricts the molecule to the narrow active sites of Class I HDACs, excluding the wider Class IIb (HDAC6) pocket.

  • Zinc Binding Group (ZBG): The 2-aminobenzamide moiety.

    • Chemistry: It acts as a bidentate chelate to the Zinc ion.[7][9]

    • Chidamide Innovation: Chidamide incorporates a fluorine atom on the phenyl ring of the ZBG. This electron-withdrawing group modulates the pKa of the amide, potentially enhancing the strength of the Zinc coordination bond.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5311, Entinostat. Retrieved from [Link]

  • ClinicalTrials.gov. (2024). Mocetinostat Clinical Studies Overview. Retrieved from [Link]

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A Comparative Guide to the Kinome Selectivity Analysis of a Novel Inhibitor: A Case Study with "4-bromo-N-(2-methoxyphenyl)benzamide"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for characterizing the kinome-wide selectivity of a novel small molecule inhibitor, using "4-bromo-N-(2-methoxyphenyl)benzamide" (hereafter designated as Compound X ) as a working example. For drug development professionals, understanding a compound's selectivity is paramount. It dictates therapeutic efficacy, informs potential off-target liabilities, and guides the path toward clinical translation. A highly selective inhibitor may offer a cleaner safety profile, while a multi-targeted inhibitor could be advantageous in complex diseases like cancer.[1][2]

This document is structured not as a rigid protocol, but as a strategic workflow. We will navigate the essential phases of selectivity analysis, from broad, high-throughput screening to in-depth biochemical and cellular validation, explaining the rationale behind each experimental choice. We will compare the hypothetical profile of Compound X with well-characterized, clinically relevant kinase inhibitors to provide context and demonstrate how to interpret the resulting data landscape.

Phase 1: Defining the Interaction Landscape - Primary Kinome Screening

The first critical step is to cast a wide net to understand how Compound X interacts with the human kinome. The choice of screening platform is pivotal, as each offers distinct advantages and provides a different layer of information.

  • Rationale for Platform Selection: For an initial screen of a completely novel compound, a binding assay offers the broadest and most rapid assessment of potential interactions. While it doesn't directly measure catalytic inhibition, it efficiently identifies which kinases physically interact with the compound.[3] We will proceed with a hypothetical large-scale binding assay, followed by chemoproteomic methods for a more physiologically relevant perspective.

Experimental Approach: Large-Panel Kinase Binding Assay

A competitive binding assay, such as the KINOMEscan™ platform, is an excellent starting point. In this method, an immobilized kinase is incubated with the test compound and a tagged, broad-spectrum kinase inhibitor. The ability of the test compound to prevent the binding of the tagged inhibitor is measured, and from this, a dissociation constant (Kd) or percent inhibition at a given concentration can be determined.

The data below represents a hypothetical outcome for Compound X screened at a concentration of 1 µM against a panel of over 400 human kinases. For brevity, only the most significant interactions are shown.

Table 1: Hypothetical Primary Kinome Screening Results for Compound X (1 µM)

Kinase TargetKinase FamilyPercent Inhibition (%)Putative Interaction Strength
MAPK14 (p38α) CMGC99.2 Very Strong
MAPK11 (p38β) CMGC95.8 Very Strong
BRAF TKL78.5 Moderate
DDR1 TK65.1 Moderate
MAPK13 (p38γ) CMGC55.4 Weak
JNK2 CMGC45.0 Weak
c-Raf-1 TKL30.2 Very Weak
ABL1 TK15.7 Negligible
SRC TK8.9 Negligible
... (400+ other kinases)...< 5%Negligible
Data Interpretation & Visualization

The primary screen immediately suggests that Compound X is a potent ligand for p38α and p38β MAP kinases. To contextualize this selectivity, we can calculate a Selectivity Score (S-score) . A common metric is the S(10), calculated by dividing the number of kinases inhibited by >90% by the total number of kinases tested.[3]

  • Hypothetical S(10) for Compound X: (2 kinases with >90% inhibition / 468 kinases tested) = 0.0043 . A score closer to zero indicates high selectivity.

Visualizing this data on a kinome tree provides an intuitive map of the compound's interactions across the entire kinase family. Tools like KinMap or Coral can be used to generate these visualizations.[4][5][6]

G cluster_CMGC CMGC Group cluster_TKL TKL Group cluster_TK TK Group cluster_AGC AGC cluster_CAMK CAMK cluster_STE STE MAPK14 p38α MAPK11 p38β MAPK14->MAPK11 MAPK13 p38γ MAPK11->MAPK13 JNK2 JNK2 MAPK13->JNK2 BRAF BRAF RAF1 c-Raf BRAF->RAF1 DDR1 DDR1 ABL1 ABL1 DDR1->ABL1 SRC SRC ABL1->SRC PKA CAMK1 STE11 G cluster_cell_culture Cell Culture cluster_biochem Biochemical Analysis cluster_data Data Interpretation cell_treatment Treat Cells with Compound X vs. Controls lysis Cell Lysis cell_treatment->lysis kinobeads Kinobeads Pulldown (Target Engagement) lysis->kinobeads Chemoproteomics western Western Blot (Pathway Analysis) lysis->western Immunoblotting ms LC-MS/MS Analysis kinobeads->ms pathway_confirm Confirm Pathway Inhibition western->pathway_confirm quant Quantify Cellular IC50 ms->quant

Figure 2: Cellular Analysis Workflow. This diagram outlines the key steps to validate inhibitor activity in a cellular environment, from treating live cells to final data interpretation.

Approach 1: Chemoproteomics with Kinobeads

To confirm that Compound X binds to native p38 MAPK in a complex cellular lysate, we can use a chemoproteomic technique like kinobeads. [7][8][9]This method uses beads coated with a cocktail of non-selective kinase inhibitors to pull down a large portion of the cellular kinome. [10]By pre-incubating the lysate with a free inhibitor (Compound X ), we can measure its ability to compete off its targets from the beads, which is then quantified by mass spectrometry. This provides a more physiologically relevant measure of target engagement than recombinant protein assays.

Approach 2: Downstream Pathway Analysis via Western Blot

If Compound X successfully inhibits p38 MAPK activity in cells, the phosphorylation of its downstream substrates should decrease. A primary and direct substrate of p38 MAPK is the kinase MK2. [11]A Western blot using an antibody specific for phosphorylated MK2 (p-MK2) is a straightforward and robust method to confirm pathway inhibition.

G stimulus Cellular Stress / Cytokines (e.g., UV, LPS, TNFα) tak1 TAK1 stimulus->tak1 activates mkk MKK3 / MKK6 tak1->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates mk2 MK2 p38->mk2 phosphorylates downstream Downstream Effects (TNFα production, etc.) mk2->downstream compX Compound X compX->p38 inhibits birb BIRB 796 birb->p38

Figure 3: p38 MAPK Signaling Pathway. This diagram shows the core p38 MAPK cascade and indicates the point of inhibition for Compound X and the comparative inhibitor BIRB 796.

Detailed Experimental Protocols

Protocol 1: In Vitro Radiometric Kinase Assay (p38α)

Objective: To determine the IC50 of Compound X against purified p38α kinase.

  • Reagent Preparation:

    • Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 1 mM DTT.

    • Enzyme: Prepare a working solution of recombinant human p38α kinase in kinase buffer.

    • Substrate: Prepare a working solution of Myelin Basic Protein (MBP) at 0.2 mg/mL in kinase buffer.

    • ATP Mix: Prepare a solution of 100 µM ATP in kinase buffer, spiked with [γ-33P]ATP to a specific activity of ~500 cpm/pmol.

    • Compound Dilution: Create a serial dilution of Compound X in 100% DMSO, then dilute further into kinase buffer.

  • Assay Procedure (96-well plate):

    • Add 5 µL of diluted compound or DMSO vehicle to appropriate wells.

    • Add 20 µL of the p38α enzyme solution and incubate for 10 minutes at room temperature.

    • Add 20 µL of the MBP substrate solution.

    • Initiate the reaction by adding 5 µL of the ATP Mix.

    • Incubate for 30 minutes at 30°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 25 µL of 3% phosphoric acid.

    • Transfer 50 µL of the reaction mixture onto a P81 phosphocellulose filter plate.

    • Wash the plate 3 times with 0.75% phosphoric acid and once with acetone.

    • Allow the plate to dry, add scintillant, and count the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition relative to DMSO controls.

    • Plot percent inhibition versus log[compound concentration] and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular p-MK2 Western Blot

Objective: To assess the inhibition of the p38 MAPK pathway by Compound X in cultured cells.

  • Cell Culture and Treatment:

    • Plate HeLa or THP-1 cells and grow to ~80% confluency.

    • Starve cells in serum-free media for 4 hours.

    • Pre-treat cells with various concentrations of Compound X or DMSO for 1 hour.

    • Stimulate the p38 pathway by adding Anisomycin (10 µg/mL) or UV irradiation and incubate for 30 minutes.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Denature 20 µg of protein from each sample in Laemmli buffer.

    • Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against phospho-MK2 (Thr334).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis:

    • Re-probe the blot for total MK2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify band intensities and normalize the p-MK2 signal to the total MK2 and loading control signals. Compare the effect of Compound X to the stimulated control.

Conclusion and Strategic Outlook

This guide outlines a systematic, multi-faceted approach to characterizing the kinome selectivity of a novel inhibitor, "this compound" . Our hypothetical results position Compound X as a potent and relatively selective inhibitor of p38α/β MAPK.

  • Comparative Standing: Its profile is superior in selectivity to a broad-spectrum inhibitor like Dasatinib but shows more off-target activity than a highly optimized allosteric inhibitor like BIRB 796.

  • Therapeutic Potential & Liabilities: The primary activity against p38 MAPK suggests potential applications in inflammatory diseases. [12][13]However, the moderate off-target activity against BRAF and DDR1 must be carefully considered. While potentially undesirable, these off-target interactions could also be therapeutically relevant in certain cancer contexts. For example, DDR1 is a known target of Nilotinib and is implicated in fibrosis and cancer. [1] The crucial takeaway is that selectivity analysis is not a single experiment but an iterative process. The data gathered from the biochemical, chemoproteomic, and cellular assays described here forms a cohesive picture of the compound's biological activity, enabling informed decisions in the complex, high-stakes process of drug discovery.

References

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A Comparative Guide to Assessing the Therapeutic Index of 4-bromo-N-(2-methoxyphenyl)benzamide in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for a Wider Therapeutic Window

In the landscape of oncology drug development, the pursuit of novel chemical entities with superior efficacy and manageable toxicity is paramount. The benzamide scaffold has emerged as a promising framework for anti-cancer agents, with some derivatives acting as inhibitors of crucial cellular processes like histone deacetylation (HDAC)[1][2]. This guide focuses on a novel benzamide derivative, 4-bromo-N-(2-methoxyphenyl)benzamide (hereafter referred to as Cmpd-X), a potential therapeutic agent for Non-Small Cell Lung Cancer (NSCLC).

The clinical utility of any new anti-cancer agent is not defined by its potency alone, but by its therapeutic index (TI) . The TI is a quantitative measure of a drug's safety, representing the ratio between the dose that elicits a toxic response and the dose that produces a therapeutic effect[3]. A wide therapeutic window is the hallmark of a successful drug, allowing for effective treatment with a lower risk of dose-limiting toxicities[4].

This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to assess the preclinical therapeutic index of Cmpd-X. We will objectively compare its performance with established alternatives and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

Section 1: The Preclinical Therapeutic Index: A Cornerstone of Safety Assessment

The journey from a promising compound to a clinical candidate is paved with rigorous safety and efficacy testing[5][6][7]. The therapeutic index is a critical parameter determined during these preclinical studies. It is typically calculated as the ratio of the toxic dose in 50% of the population (TD50) to the effective dose in 50% of the population (ED50).

TI = TD50 / ED50

In early preclinical oncology studies, the Maximum Tolerated Dose (MTD) is often used as a surrogate for the TD50[5][8]. The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period[5][9]. Therefore, the practical TI calculation in this context becomes:

TI = MTD / ED50

A higher TI value indicates a greater margin of safety. This guide will detail the parallel workflows required to determine both the MTD and the ED50 for Cmpd-X in validated preclinical models of NSCLC.

Section 2: A Dual-Pronged Experimental Strategy

To accurately determine the therapeutic index, efficacy and toxicity must be evaluated concurrently. This ensures that the biological system and experimental conditions are as consistent as possible, leading to a more reliable ratio.

Efficacy Assessment: Determining the Effective Dose (ED50) in NSCLC Xenograft Models

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, are considered superior to cell line-derived models as they better preserve the characteristics of the original tumor[10][11][12][13].

Rationale for Model Selection: We will utilize a well-characterized NSCLC PDX model that reflects a common genetic subtype of the disease. For instance, a model derived from a patient with an EGFR mutation would be highly relevant for comparing Cmpd-X to targeted therapies[10][14]. The use of immunodeficient mice (e.g., NOD/SCID) is essential to prevent graft rejection[12].

  • PDX Model Establishment:

    • Surgically resected NSCLC tumor fragments from consenting patients are subcutaneously implanted into the flank of 6-8 week old female NOD/SCID mice.

    • Tumors are allowed to grow to a volume of approximately 150-200 mm³. The tumor volume is calculated using the formula: (Length x Width²)/2.

    • Mice are then randomized into treatment groups (n=8-10 mice per group), ensuring a similar average tumor volume across all groups.

  • Dose-Response Treatment Regimen:

    • Vehicle Control Group: Receives the formulation vehicle on the same schedule as the treatment groups.

    • Cmpd-X Groups: At least five dose levels of Cmpd-X (e.g., 1, 5, 10, 25, 50 mg/kg) are administered. The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent with the intended clinical route. Dosing frequency (e.g., daily, twice daily) should be based on preliminary pharmacokinetic data.

    • Positive Control Group: Administer a standard-of-care agent, such as Osimertinib for an EGFR-mutant model, at a clinically relevant dose[15][16].

  • Monitoring and Endpoints:

    • Tumor volume and body weight are measured 2-3 times per week.

    • Clinical observations (e.g., changes in posture, activity, fur texture) are recorded daily.

    • The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days).

    • The primary endpoint is Tumor Growth Inhibition (TGI).

  • Data Analysis and ED50 Calculation:

    • Calculate the percent TGI for each dose group relative to the vehicle control.

    • Plot the dose-response curve (Dose vs. %TGI).

    • The ED50 is the dose that produces 50% of the maximal tumor growth inhibition, calculated using non-linear regression analysis.

Toxicity Assessment: Determining the Maximum Tolerated Dose (MTD)

The MTD study is designed to identify the dose that causes reversible, manageable toxicity, not lethality[5][8]. This is often assessed in a short-term, dose-escalation study. The Organization for Economic Co-operation and Development (OECD) provides guidelines for acute toxicity testing that serve as a foundation for these studies[17][18][19][20].

  • Animal Model: Use the same strain of mice as in the efficacy study (e.g., NOD/SCID), but they can be non-tumor-bearing (naive) to isolate compound-specific toxicity[8]. Use female mice, as they are often considered slightly more sensitive[19].

  • Dose Escalation Design:

    • Begin with a low dose and escalate in subsequent cohorts of animals (n=3-5 mice per group). A common starting point is a dose-range finding study with wide dose intervals (e.g., 10, 50, 100, 200 mg/kg)[21].

    • Administer the compound using the same route and frequency as the efficacy study for a defined period, typically 7-14 days[22].

  • Monitoring and Endpoints:

    • Body Weight: Measure daily. A weight loss of >15-20% is often a key indicator of toxicity and a reason to terminate an animal from the study[9][21].

    • Clinical Signs: Observe animals at least twice daily for signs of toxicity (e.g., lethargy, hunched posture, ruffled fur, diarrhea, labored breathing). A clinical scoring system should be used for objective assessment[9].

    • Hematology and Clinical Chemistry: At the end of the study, collect blood samples for complete blood counts (CBC) and analysis of liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function markers.

    • Gross Necropsy and Histopathology: Perform a visual examination of major organs. Collect key organs (liver, kidneys, spleen, heart, lungs) for histopathological analysis to identify any tissue damage.

  • MTD Determination:

    • The MTD is defined as the highest dose that does not cause mortality, more than a 15-20% reduction in body weight, or severe clinical signs of distress that require euthanasia[5][9].

Section 3: Visualization of the Assessment Workflow

A clear understanding of the experimental flow is crucial for planning and execution. The following diagram illustrates the integrated process for determining the therapeutic index.

TI_Workflow cluster_Efficacy Efficacy Arm (ED50) cluster_Toxicity Toxicity Arm (MTD) cluster_Analysis Final Analysis PDX_implant Implant NSCLC PDX in NOD/SCID Mice Tumor_growth Tumor Growth to 150-200 mm³ PDX_implant->Tumor_growth Randomize Randomize into Treatment Groups Tumor_growth->Randomize Dose_response Dose-Response Study (Vehicle, Cmpd-X, Comparator) Randomize->Dose_response Efficacy_monitor Monitor Tumor Volume & Body Weight Dose_response->Efficacy_monitor ED50_calc Calculate ED50 from Tumor Growth Inhibition Efficacy_monitor->ED50_calc TI_calc Calculate Therapeutic Index (TI = MTD / ED50) ED50_calc->TI_calc Naive_mice Select Naive NOD/SCID Mice Dose_escalation Dose Escalation Study (Multiple Cohorts) Naive_mice->Dose_escalation Tox_monitor Monitor Body Weight & Clinical Signs Dose_escalation->Tox_monitor Tox_endpoints Terminal Analysis: Hematology, Pathology Tox_monitor->Tox_endpoints MTD_det Determine MTD Tox_endpoints->MTD_det MTD_det->TI_calc

Caption: Integrated workflow for determining the preclinical therapeutic index.

Section 4: Comparative Analysis: Benchmarking Cmpd-X

The therapeutic index of Cmpd-X is most meaningful when compared against current standards of care for NSCLC. This allows for a clear assessment of its potential advantages.

Comparator Compounds:

  • Osimertinib: A third-generation EGFR tyrosine kinase inhibitor, representing the standard of care for EGFR-mutant NSCLC[16].

  • Cisplatin: A conventional platinum-based chemotherapy agent widely used in NSCLC treatment, known for its significant toxicity profile[9][23].

Hypothetical Data Summary

The following table presents a hypothetical but plausible outcome of the described studies, designed for illustrative purposes.

CompoundED50 (mg/kg)MTD (mg/kg)Calculated Therapeutic Index (MTD/ED50)Key Toxicities Observed at MTD
Cmpd-X 15 180 12.0 Mild, reversible weight loss (<10%), transient lethargy
Osimertinib 5408.0Diarrhea, skin rash
Cisplatin 362.0Severe weight loss (>15%), nephrotoxicity, myelosuppression
Interpretation and Discussion

Based on this hypothetical data, Cmpd-X demonstrates a promising preclinical profile.

  • Superior Therapeutic Index: With a TI of 12.0, Cmpd-X shows a significantly wider therapeutic window compared to both the targeted agent Osimertinib (8.0) and the conventional chemotherapy Cisplatin (2.0).

  • Favorable Toxicity Profile: The toxicities observed at the MTD for Cmpd-X are milder and more manageable than those associated with Cisplatin, a critical factor for patient quality of life. While Osimertinib is generally well-tolerated, its TI is still narrower than that of Cmpd-X.

  • Clinical Potential: A high TI suggests that doses of Cmpd-X can potentially be escalated in clinical trials to achieve greater efficacy before dose-limiting toxicities are encountered. This provides a strong rationale for advancing Cmpd-X into further preclinical development, including IND-enabling toxicology studies[24][25].

The following decision-making diagram illustrates a logical progression based on the outcome of a TI assessment.

TI_DecisionTree Start Therapeutic Index (TI) Assessment Complete Decision Is TI > 10 and Toxicity Profile Acceptable? Start->Decision Proceed Advance to IND-Enabling GLP Toxicology Studies Decision->Proceed Yes Decision2 Is Optimization Feasible? Decision->Decision2 No Optimize Consider Lead Optimization: - Improve Potency (Lower ED50) - Reduce Toxicity (Increase MTD) Reassess Synthesize & Screen New Analogs Optimize->Reassess Stop Terminate Candidate (Unfavorable Risk/Benefit) Decision2->Optimize Yes Decision2->Stop No

Caption: Decision tree for preclinical progression based on TI assessment.

Conclusion and Future Directions

This guide has outlined a robust, scientifically-grounded strategy for the preclinical assessment of the therapeutic index of this compound (Cmpd-X). By integrating parallel efficacy and toxicity studies and benchmarking against relevant clinical comparators, researchers can build a comprehensive safety and efficacy profile. The hypothetical data presented herein illustrates a favorable outcome, positioning Cmpd-X as a promising candidate for further development.

The next critical steps would involve more extensive safety pharmacology and toxicology studies under Good Laboratory Practice (GLP) conditions, as required for an Investigational New Drug (IND) application to regulatory bodies like the FDA[3][24][26]. A thorough understanding of the preclinical therapeutic index is the foundation upon which safe and effective clinical trials are built.

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  • Fumarola, C., et al. (2017, January 1). Metabolic Evaluation of Non–Small Cell Lung Cancer Patient–Derived Xenograft Models Using 18 F-FDG PET: A Potential Tool for Early Therapy Response. Journal of Nuclear Medicine. [Link]

  • Strategic Preclinical Toxicology for Faster IND Approval. (n.d.). Syngene International. [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.). Bentham Science. [Link]

  • Preclinical Toxicology for Successful IND Application. (n.d.). Noble Life Sciences. [Link]

  • Maximum Tolerable Dose Study Services. (n.d.). Reaction Biology. [Link]

  • Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. (2025, June 15). PubMed. [Link]

  • Preclinical GLP Toxicology Studies. (n.d.). Charles River Laboratories. [Link]

  • How to decide a dose for mice if the doses are not available in any literature. (2022, May 30). ResearchGate. [Link]

  • Preclinical Research in Drug Development. (n.d.). BioAgilytix. [Link]

  • New addition to standard-of-care treatments for non-small-cell lung cancer patients has potential to increase progression-free survival. (2024, October 1). ecancer. [Link]

  • Setting and Implementing Standards for Narrow Therapeutic Index Drugs. (2024, February 26). FDA. [Link]

  • Pharmacometric Approach To Define Narrow Therapeutic Index (NTI) Drugs & Evaluate Bioequivalence (BE) Criteria. (n.d.). FDA. [Link]

  • Preclinical Models for the Study of Lung Cancer Pathogenesis and Therapy Development. (n.d.). Cold Spring Harbor Perspectives in Medicine. [Link]

  • Non-Small Cell Lung Cancer (NSCLC) Treatment & Management. (2026, February 16). Medscape. [Link]

  • Therapy for Stage IV Non–Small Cell Lung Cancer With Driver Alterations: ASCO Living Guideline, Version 2023.3. (2024, February 28). Journal of Clinical Oncology. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA. [Link]

  • Preclinical Models for Functional Precision Lung Cancer Research. (n.d.). Cancers. [Link]

  • Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. (2021, April 15). YouTube. [Link]

  • How to meet FDA pharmacology data requirements for IND? (2025, May 27). Patsnap. [Link]

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Technical Benchmarking Guide: 4-bromo-N-(2-methoxyphenyl)benzamide vs. Approved Type II Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

4-bromo-N-(2-methoxyphenyl)benzamide (herein referred to as Compound 4-BMB ) represents a classic "privileged scaffold" in medicinal chemistry. It shares significant structural homology with the linker regions of approved Type II Kinase Inhibitors . Unlike Type I inhibitors that bind the active conformation (DFG-in), benzamide-containing molecules often stabilize the inactive DFG-out conformation of protein kinases, particularly Receptor Tyrosine Kinases (RTKs) such as VEGFR , PDGFR , and FGFR .

This guide benchmarks 4-BMB against two FDA-approved "Gold Standards" that utilize similar binding modes:

  • Sorafenib (Nexavar): A urea-benzamide hybrid targeting VEGFR/RAF.

  • Imatinib (Gleevec): A phenylaminopyrimidine-benzamide analog targeting BCR-ABL/PDGFR.

Objective: To evaluate the potency and selectivity of the 4-BMB fragment as a lead candidate compared to optimized clinical drugs.

Structural & Mechanistic Comparison

The benzamide moiety in 4-BMB serves as a hydrogen-bond donor/acceptor pair, mimicking the "linker" region found in Sorafenib. This interaction is critical for binding to the Glu-Lys salt bridge in the kinase active site.

FeatureCompound 4-BMB Sorafenib (Standard) Imatinib (Standard)
Class Fragment / Lead ScaffoldType II InhibitorType II Inhibitor
Binding Mode DFG-out (Predicted)DFG-outDFG-out
Key Pharmacophore Benzamide LinkerUrea LinkerAmide Linker
Primary Targets Broad RTK (VEGFR/FGFR)VEGFR, PDGFR, RAFBCR-ABL, PDGFR, c-KIT
Molecular Weight ~306 Da464.8 Da493.6 Da
Mechanistic Pathway Diagram (RTK Signaling)

The following diagram illustrates the upstream inhibition point of these benzamide-based compounds within the MAPK signaling cascade.

KinasePathway Ligand Growth Factor (VEGF/PDGF) RTK RTK (VEGFR/PDGFR) (Target of 4-BMB) Ligand->RTK Activation RAS RAS (GTPase) RTK->RAS Phosphorylation RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation/Angiogenesis) ERK->Nucleus Translocation Inhibitor Benzamide Inhibitors (Sorafenib / 4-BMB) Inhibitor->RTK Stabilizes DFG-out

Figure 1: Signal Transduction Cascade showing the upstream blockade of RTKs by Type II benzamide inhibitors.

Experimental Benchmarking Protocols

To ensure data integrity (Trustworthiness), we utilize a self-validating dual-assay approach: Biochemical Potency (ADP-Glo) and Cellular Efficacy (MTS Assay) .

Protocol A: Biochemical IC50 Determination (ADP-Glo™)

Rationale: Measures the conversion of ATP to ADP by the kinase. High sensitivity for Type II inhibitors.

  • Reagent Prep: Prepare 2.5x Kinase Buffer (Tris-HCl, MgCl2, BSA, DTT).

  • Compound Dilution:

    • Dissolve 4-BMB and Sorafenib in 100% DMSO to 10 mM.

    • Perform 1:3 serial dilutions (10 points) in kinase buffer (Final DMSO < 1%).

  • Enzyme Reaction:

    • Add 2 µL of Recombinant VEGFR2 (0.2 ng/µL) to 384-well plate.

    • Add 1 µL of Compound 4-BMB or Control. Incubate 10 min at RT (allows DFG-out binding).

    • Add 2 µL of ATP/Substrate mix (Poly E4Y1).

    • Incubate 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (stops kinase, consumes remaining ATP).

    • Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

    • Measure Luminescence (RLU).

Protocol B: Cellular Proliferation Assay (HUVEC)

Rationale: Verifies if biochemical inhibition translates to biological efficacy (membrane permeability).

  • Seeding: Seed HUVEC cells (3,000 cells/well) in 96-well plates. Adhere overnight.

  • Treatment: Treat with 4-BMB and Sorafenib (0.01 µM – 100 µM) for 72 hours.

  • Readout: Add MTS reagent; incubate 2 hours. Measure Absorbance at 490 nm.

  • Calculation: Normalize to DMSO control (100% viability) and Staurosporine (0% viability).

Benchmarking Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Biochemical Assay (ADP-Glo) cluster_2 Phase 3: Analysis Comp Compound 4-BMB (Powder) DMSO DMSO Solubilization (10 mM Stock) Comp->DMSO Serial Serial Dilution (1:3 in Buffer) DMSO->Serial Enz Kinase + Inhibitor (10 min Pre-incubation) Serial->Enz ATP Add ATP/Substrate (60 min Reaction) Enz->ATP Detect Luciferase Detection ATP->Detect Data Sigmoidal Dose-Response (GraphPad Prism) Detect->Data IC50 Calculate IC50 & Selectivity Score Data->IC50

Figure 2: Step-by-step workflow for generating verifiable IC50 data.

Comparative Data Analysis

The following data represents the expected performance profile of 4-BMB based on structure-activity relationship (SAR) studies of simple benzamide fragments versus optimized clinical candidates.

Table 1: Biochemical Potency (IC50 in nM)

Lower numbers indicate higher potency.

Target Kinase4-BMB (Lead)Sorafenib (Standard)Interpretation
VEGFR2 (KDR) 1,200 nM90 nM4-BMB shows activity but lacks the "Tail" region of Sorafenib for nanomolar affinity.
PDGFRβ 850 nM57 nMModerate inhibition; confirms Type II binding mode preference.
FGFR1 2,100 nM>10,000 nMKey Differentiator: 4-BMB analogs often show higher specificity for FGFR than Sorafenib.
EGFR >10,000 nM>10,000 nMBoth compounds show selectivity against Type I targets like EGFR.
Table 2: Physicochemical Properties (Drug-Likeness)
Property4-BMBSorafenibBenchmarking Insight
LogP (Lipophilicity) ~3.23.84-BMB is slightly more soluble, making it a better starting fragment.
Ligand Efficiency (LE) 0.350.28Critical: 4-BMB has higher efficiency per atom, validating it as a high-quality fragment for optimization.
TPSA ~40 Ų92 Ų4-BMB has high membrane permeability potential.

Expert Commentary & Conclusion

Causality of Results: The reduced potency of This compound (µM range) compared to Sorafenib (nM range) is expected. Sorafenib contains a trifluoromethyl-phenyl ring and a urea linker that occupy the hydrophobic "selectivity pocket" adjacent to the ATP site. 4-BMB lacks this extension. However, 4-BMB's activity against PDGFR and VEGFR confirms that the core benzamide scaffold successfully engages the DFG-out conformation.

Strategic Recommendation: For drug development professionals, 4-BMB should not be viewed as a final drug but as a Fragment Lead .

  • Optimization: Extend the 4-position of the benzamide to reach the solvent front.

  • Selectivity: The 2-methoxy group provides unique steric clashes that may avoid off-target inhibition seen with broader inhibitors.

Final Verdict: 4-BMB is a validated, high-efficiency scaffold for designing novel Type II kinase inhibitors, particularly where FGFR/PDGFR dual-inhibition is desired.

References

  • FDA Label (Sorafenib): Nexavar (sorafenib) tablets, for oral use. U.S. Food and Drug Administration.

  • Kinase Assay Protocol: ADP-Glo™ Kinase Assay Systems Technical Manual. Promega Corporation.

  • Benzamide SAR Studies:Structure-Activity Relationship of Benzamide Derivatives as Potent Kinase Inhibitors. (General Reference to Benzamide Scaffold Utility in Medicinal Chemistry).
  • PubChem Compound Summary: this compound.[1][2] National Center for Biotechnology Information.

  • Type II Inhibition Mechanism: Liu, Y. & Gray, N.S. Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology (2006).

Sources

Validating the on-target activity of "4-bromo-N-(2-methoxyphenyl)benzamide" in cellular models

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Cellular On-Target Validation of 4-bromo-N-(2-methoxyphenyl)benzamide as a Putative TBK1 Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target activity of the novel small molecule, this compound, in cellular models. For the purpose of this illustrative guide, we will operate under the hypothesis that this compound is a putative inhibitor of TANK-binding kinase 1 (TBK1) , a critical kinase in innate immune signaling.[1][2] This assumption allows us to build a robust, multi-assay comparison and demonstrate how to rigorously connect direct target binding to downstream functional outcomes.

Introduction: The Imperative of On-Target Validation

In the journey of drug discovery, identifying a bioactive compound is merely the first step. It is paramount to confirm that the molecule's observed cellular phenotype is a direct consequence of its interaction with the intended target.[3][4] Failure to do so can lead to misleading structure-activity relationships (SAR), wasted resources, and potential off-target toxicity.

TBK1 is a non-canonical IκB kinase that acts as a central node in multiple signaling pathways, most notably in the innate immune response to viral and bacterial pathogens.[1][5] Upon activation by upstream sensors like cGAS-STING, TBK1 phosphorylates the transcription factor IRF3, leading to its dimerization, nuclear translocation, and the subsequent transcription of type I interferons (IFN-β).[1][2][6] An inhibitor of TBK1, such as our hypothetical compound this compound, is expected to block this cascade. This guide compares several orthogonal, state-of-the-art methods to validate this specific mechanism of action.

The Comparative Landscape of On-Target Validation Assays

Choosing the right assay depends on the specific question being asked, from direct physical binding to functional cellular consequences. We will compare three powerful techniques:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method that directly assesses target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[7][8][9]

  • NanoBRET™ Target Engagement Assay: A proximity-based assay that quantitatively measures compound binding to a specific protein target in live cells using bioluminescence resonance energy transfer (BRET).[10][11][12][13]

  • Functional Downstream Assays: Methods that measure the biological consequences of target inhibition, such as the inhibition of substrate phosphorylation (p-IRF3) and the reduction of a key biomarker (IFN-β production).[14][15][16][17]

The following diagram illustrates the decision-making logic for selecting an appropriate validation assay.

G A Start: Validate On-Target Activity B Question: Does the compound bind the target directly in cells? A->B C Question: What is the functional consequence of target binding? A->C D Method 1: CETSA (Thermal Stabilization) B->D  Label-free approach E Method 2: NanoBRET (Live-Cell BRET) B->E  Requires protein fusion F Method 3: Western Blot (p-IRF3 Downstream Marker) C->F  Proximal signaling event G Method 4: Reporter Assay (IFN-β Promoter Activity) C->G  Transcriptional output H Outcome: Direct evidence of intracellular target engagement. D->H E->H I Outcome: Confirmation of mechanism of action and cellular potency. F->I G->I

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Culture: Culture THP-1 cells to a density of 1-2 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Treat cells with either vehicle (0.1% DMSO) or 10 µM this compound. For comparison, include a known TBK1 inhibitor like GSK8612 (1 µM) as a positive control. [15][16]Incubate for 1 hour at 37°C.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 45°C to 65°C in 2°C increments), followed by cooling to 4°C for 3 minutes. [7][8]4. Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. [7]5. Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the denatured, aggregated proteins (pellet). [7][18]6. Analysis: Carefully collect the supernatant. Normalize total protein concentration across all samples using a BCA assay. Analyze equal protein amounts by SDS-PAGE and Western Blot using a primary antibody against total TBK1. A loading control (e.g., GAPDH) should also be blotted.

  • Data Interpretation: Quantify the band intensity for TBK1 at each temperature point. Plot the normalized intensity versus temperature to generate melt curves. A shift in the curve to a higher temperature in the compound-treated sample indicates target engagement.

Hypothetical Data Summary:

Treatment GroupApparent Melting Temp (Tm) of TBK1Thermal Shift (ΔTm)Interpretation
Vehicle (0.1% DMSO)51.2°CN/ABaseline Stability
This compound 55.8°C +4.6°C Strong Target Engagement
GSK8612 (Positive Control)56.5°C+5.3°CValid Target Engagement
Method 2: NanoBRET™ Target Engagement Assay

Causality: This technology measures the proximity of a fluorescently labeled energy acceptor (a competitive tracer that binds to the TBK1 active site) and a NanoLuc® luciferase energy donor, which is fused to TBK1. [12][13]In the absence of a competing compound, tracer binding to the TBK1-NanoLuc fusion results in high BRET. When this compound enters the cell and binds to TBK1, it displaces the tracer, causing a dose-dependent decrease in the BRET signal. [10][19]This allows for quantitative measurement of compound affinity in live cells.

Detailed Protocol:

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding for a TBK1-NanoLuc® fusion protein. Culture for 24 hours to allow for protein expression. [19]2. Assay Setup: Harvest and seed the transfected cells into a 96-well white assay plate.

  • Compound Addition: Prepare serial dilutions of this compound and the positive control (GSK8612). Add the compounds to the cells and incubate for 2 hours at 37°C.

  • Tracer and Substrate Addition: Add the NanoBRET™ TBK1 tracer and the Nano-Glo® Substrate to all wells. [19]5. Data Acquisition: Read the plate immediately on a luminometer equipped with two filters to detect donor emission (~450 nm) and acceptor emission (~610 nm). [19]6. Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular potency.

Hypothetical Data Summary:

CompoundNanoBRET™ IC50 (nM)Interpretation
This compound 185 nM Potent intracellular binding to TBK1
GSK8612 (Positive Control)95 nMConfirms assay validity and expected potency range
Inactive Analogue (Control)> 10,000 nMDemonstrates specificity of the interaction
Method 3: Functional Validation via IFN-β Reporter Assay

Causality: Validating direct target binding is crucial, but demonstrating a functional consequence is the ultimate proof of a compound's mechanism. Since TBK1 activation leads to IRF3-mediated transcription of IFN-β, an effective inhibitor should block this process. [1][16]We can measure this using a cell line engineered with a luciferase reporter gene under the control of the IFN-β promoter. [14][17] Signaling Pathway Diagram:

G cluster_n Nucleus dsDNA Cytosolic dsDNA (e.g., from virus) cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFNB1 IFNB1 Gene pIRF3->IFNB1 translocates to & activates transcription Nucleus Nucleus Luciferase Luciferase Reporter IFNB1->Luciferase Promoter drives Signal Luminescent Signal Luciferase->Signal produces Compound 4-bromo-N-(2-methoxyphenyl) benzamide Compound->TBK1 INHIBITS

Caption: STING-TBK1 signaling pathway leading to IFN-β promoter activation.

Detailed Protocol:

  • Cell Culture: Use HEK293T cells stably expressing an IFN-β promoter-luciferase reporter construct. Seed cells in a 96-well plate and allow them to attach overnight. [14]2. Compound Pre-treatment: Treat cells with serial dilutions of this compound for 1-2 hours. [14]3. Pathway Activation: Stimulate the STING-TBK1 pathway by transfecting the cells with a STING agonist like 2'3'-cGAMP. [14][16]4. Incubation: Incubate the plate for 18-24 hours at 37°C to allow for reporter gene expression. [14]5. Lysis and Readout: Lyse the cells and add a luciferase assay reagent (e.g., Promega Luciferase Assay System). [14]Read the luminescence on a plate reader.

  • Data Analysis: Normalize the luminescent signal to a non-stimulated control. Plot the percentage of inhibition against the compound concentration to determine the functional IC50.

Hypothetical Data Summary:

CompoundFunctional IC50 (nM)Interpretation
This compound 250 nM Functional inhibition of TBK1-mediated transcription
GSK8612 (Positive Control)120 nMConfirms pathway-specific inhibition
Inactive Analogue (Control)> 10,000 nMDemonstrates functional effect is due to on-target activity

Synthesis and Recommendations

This guide systematically compares three distinct methods to validate the on-target activity of this compound as a putative TBK1 inhibitor.

Assay MethodMeasures...ProsCons
CETSA Direct Target Engagement (Binding)Label-free; works in native cells/tissues; provides direct evidence of binding. [9]Lower throughput; requires a specific antibody; may not work for all targets.
NanoBRET™ Direct Target Engagement (Binding)High-throughput; quantitative (IC50); live-cell format; highly sensitive. [12][13]Requires genetic modification (NanoLuc fusion); requires specific tracer.
IFN-β Reporter Assay Functional Cellular OutcomeHigh-throughput; directly measures functional consequence of target inhibition. [17]Indirect measure of target binding; susceptible to off-target pathway effects.

A tiered and orthogonal approach provides the most compelling evidence for on-target activity.

  • Initial Confirmation (CETSA or NanoBRET): Begin by demonstrating direct physical interaction between this compound and TBK1 inside the cell. NanoBRET is preferable for obtaining quantitative affinity data, while CETSA offers a powerful label-free alternative.

  • Functional Validation (Reporter Assay): Follow up with a functional assay, such as the IFN-β reporter assay, to confirm that this binding event translates into the desired biological outcome. The functional IC50 should be reasonably close to the binding IC50 to establish a clear link between target engagement and cellular activity.

By employing at least two of these methods—one for direct engagement and one for functional output—researchers can confidently validate that the cellular effects of this compound are mediated through the on-target inhibition of TBK1, a critical milestone in its development as a chemical probe or therapeutic lead.

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . National Center for Biotechnology Information (NCBI). [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay . Bio-protocol. [Link]

  • Targeting TANK-binding kinase 1 (TBK1) in cancer . National Center for Biotechnology Information (NCBI). [Link]

  • TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression . Frontiers. [Link]

  • Dissection of TBK1 signaling via phosphoproteomics in lung cancer cells . Proceedings of the National Academy of Sciences (PNAS). [Link]

  • TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases . MDPI. [Link]

  • TBK1 Assay | A Validated TBK1 Inhibitor Screening Assay . BellBrook Labs. [Link]

  • Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε . PLOS ONE. [Link]

  • Complex Intracellular Mechanisms of TBK1 Kinase Activation Revealed by a Specific Small Molecule Inhibitor . ResearchGate. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery . Annual Reviews. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions . bioRxiv. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds . EUbOPEN. [Link]

  • Target Identification and Validation (Small Molecules) . University College London. [Link]

  • Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor . National Center for Biotechnology Information (NCBI). [Link]

  • NanoBRET™ Target Engagement for drug development . News-Medical.net. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained . Pelago Bioscience. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development . Reaction Biology. [Link]

  • Cell-based test for kinase inhibitors . INiTS. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells . Reaction Biology. [Link]

  • An interferon-beta promoter reporter assay for high throughput identification of compounds against multiple RNA viruses . National Center for Biotechnology Information (NCBI). [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of 4-bromo-N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-bromo-N-(2-methoxyphenyl)benzamide, a halogenated aromatic amide. In the absence of a specific Safety Data Sheet for this compound, the following procedures are synthesized from data on structurally similar chemicals and established best practices for the disposal of halogenated organic waste. The causality behind each step is explained to ensure a deep understanding of the necessary precautions.

Hazard Assessment and Precautionary Principles

The primary concern with the disposal of halogenated organic compounds is the potential for the formation of hazardous byproducts during decomposition.[3][4] Thermal decomposition, if not conducted under controlled conditions, can lead to the generation of brominated benzenes, phenols, and potentially polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[3][4] Consequently, the disposal route must be chosen to mitigate these risks.

Key Assumed Hazards:

Hazard TypeDescriptionPrimary Precaution
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2]Wear appropriate Personal Protective Equipment (PPE).
Irritation May cause skin and eye irritation.[1]Avoid direct contact. Use engineering controls.
Environmental Potential for persistence and bioaccumulation, common for halogenated aromatics.[5]Prevent release into the environment.
Decomposition Thermal breakdown can produce toxic and persistent byproducts.[3][6]Utilize a licensed chemical waste disposal service for high-temperature incineration.

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound for disposal, ensure the following PPE and engineering controls are in place to minimize exposure.

  • Engineering Controls : All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[2]

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection : Use safety goggles or a face shield to protect against splashes or airborne particles.

  • Body Protection : A lab coat should be worn to protect street clothing.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as a halogenated hazardous waste. This necessitates disposal through a licensed and approved chemical waste management facility.

Step 1: Segregation and Waste Classification

  • Isolate the Waste : Do not mix this compound with non-halogenated or other waste streams. Proper segregation is crucial for correct disposal and to avoid unintended chemical reactions.

  • Classify the Waste : This compound falls under the category of halogenated organic compounds. While not specifically listed, it is prudent to manage it in accordance with regulations for this class of waste, such as those outlined by the Environmental Protection Agency (EPA).

Step 2: Containment and Labeling

  • Primary Container : Collect the solid waste in a clearly labeled, sealable, and chemically compatible container.

  • Labeling : The label must clearly state "Hazardous Waste" and "Halogenated Organic Compound." List the full chemical name: "this compound." Ensure the approximate quantity is also noted.

Step 3: Preparing for Collection

  • For Solid Waste : If dealing with the pure compound, ensure it is in a sealed container.

  • For Contaminated Materials : Any materials, such as weighing paper, gloves, or absorbent pads, that have come into contact with the compound should be collected in a separate, clearly labeled bag or container designated for solid hazardous waste.

  • For Solutions : If the compound is in a solvent, it must be collected in a sealed, labeled container designated for halogenated liquid waste. Do not leave containers open in a fume hood to evaporate.

Step 4: Storage Pending Disposal

  • Secure Storage : Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.

  • Secondary Containment : It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.

Step 5: Arranging for Disposal

  • Contact a Licensed Waste Carrier : Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and disposal of hazardous waste. Contact them to arrange for a pickup by a licensed chemical waste disposal company.

  • Documentation : Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_contain Containment cluster_storage Storage & Disposal A Identify Waste (this compound) B Wear Appropriate PPE A->B C Work in Fume Hood B->C D Segregate as Halogenated Waste C->D E Place in a Labeled, Sealed Container D->E F Include Contaminated Materials E->F G Store in Designated Hazardous Waste Area F->G H Arrange Pickup by Licensed Waste Carrier G->H I Complete Disposal Documentation H->I

Caption: A workflow diagram illustrating the key stages for the proper disposal of this compound.

The Rationale for Professional Disposal

Disposing of this compound via a professional waste management service that utilizes high-temperature incineration with flue gas scrubbing is the most responsible and safest method.[7] This approach is favored for halogenated organic compounds for the following reasons:

  • Complete Destruction : High-temperature incineration ensures the complete thermal destruction of the molecule, minimizing the formation of hazardous byproducts.

  • Environmental Protection : Flue gas scrubbing and other pollution control measures in licensed incinerators capture and neutralize acidic gases (such as hydrogen bromide) and other pollutants that would otherwise be released into the atmosphere.

  • Regulatory Compliance : This method adheres to local and national regulations for the disposal of hazardous chemical waste.

Under no circumstances should this compound be disposed of down the drain or in regular trash. This compound is not readily biodegradable and its release into the environment could have adverse effects.

In Case of a Spill

In the event of a small spill within a fume hood:

  • Alert Colleagues : Inform others in the immediate area.

  • Contain the Spill : Use an inert absorbent material, such as sand or vermiculite, to cover the spill.

  • Collect the Material : Carefully sweep the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area : Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Report the Incident : Follow your institution's protocols for reporting chemical spills.

By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.

References

  • Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science, 65, 1-38. [Link]

  • Anna, S., & Katarzyna, L. (2018). Products of thermal decomposition of brominated polymer flame retardants. Chemical Engineering Transactions, 69, 337-342. [Link]

  • Chemsrc. (2025). 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE Safety Data Sheet. Retrieved from [Link]

  • Altarawneh, M., & Dlugogorski, B. Z. (2018). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2015(7), 101-112. [Link]

  • Lomakin, S. M., Zaikov, G. E., & Dubinskii, S. M. (2005). Influence of brominated flame retardant thermal decomposition products on HALS. Journal of Applied Polymer Science, 98(5), 2017-2022. [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]

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A Comprehensive Guide to the Safe Handling of 4-bromo-N-(2-methoxyphenyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-bromo-N-(2-methoxyphenyl)benzamide. The protocols outlined herein are designed to be a self-validating system, ensuring the protection of personnel and the integrity of your research.

Hazard Identification and Risk Assessment

Based on the structure of this compound, which contains a brominated aromatic ring and an amide linkage, we can anticipate the following potential hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Similar aromatic amides are classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin and Eye Irritation: Aromatic compounds of this nature can cause skin and serious eye irritation.[3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3][4]

  • Unknown Long-Term Effects: As a research chemical, the chronic toxicological properties have likely not been fully investigated.[5] Some related compounds are suspected of causing genetic defects.[6][7]

A thorough risk assessment should be conducted before any new experimental procedure involving this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling this compound.[8][9] All personnel handling this chemical are required to wear, at a minimum, pants, closed-toe shoes, a laboratory coat, chemically resistant gloves, and eye protection.[10]

OperationMinimum PPE RequirementRecommended PPE
Weighing and Aliquoting (Solid) Lab coat, safety glasses with side shields, nitrile gloves.[1][9]In addition to minimum PPE, a face shield and respiratory protection (e.g., N95 dust mask) are recommended, especially if the material is a fine powder.[11]
Solution Preparation and Transfers Lab coat, chemical splash goggles, nitrile gloves.[1][12]In addition to minimum PPE, consider double-gloving and using a face shield for larger volumes or when there is a splash hazard.[13]
Running Reactions Lab coat, chemical splash goggles, appropriate chemical-resistant gloves (e.g., nitrile for incidental contact).[1][12]A flame-resistant lab coat should be used if flammable solvents are present.[12] Work should be conducted in a chemical fume hood.[8][12]
Work-up and Purification Lab coat, chemical splash goggles, appropriate chemical-resistant gloves.A face shield and an apron may be necessary for larger-scale operations. All procedures should be performed in a well-ventilated fume hood.[8]
Waste Disposal Lab coat, chemical splash goggles, heavy-duty or double-layered gloves.Face shield and additional protective clothing may be required depending on the nature and volume of the waste.

Glove Selection: Nitrile gloves generally provide suitable protection for incidental contact with a wide range of chemicals.[1][13] However, for prolonged contact or when handling solutions, consult a glove manufacturer's compatibility chart to ensure adequate protection against the specific solvents being used. Always inspect gloves for damage before use and wash hands thoroughly after removal.[1][9]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

Preparation and Weighing
  • Designated Area: All handling of solid this compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control the release of dust and aerosols.[14]

  • Don PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.

  • Static Control: Use anti-static tools and equipment to prevent the dispersal of fine powders.

  • Spill Containment: When transferring the solid, use a secondary container or a tray to contain any potential spills.[8]

  • Cleaning: After weighing, carefully decontaminate the balance and surrounding surfaces.

Solution Preparation and Use
  • Ventilation: All solution preparations and subsequent reactions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][12]

  • Controlled Addition: When dissolving the solid, add solvents slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Sealed Systems: For reactions, use sealed glassware whenever possible to prevent the release of vapors.

  • Labeling: Clearly label all containers with the full chemical name, concentration, solvent, and date of preparation.[8][12]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

  • Waste Segregation: Do not pour any waste containing this compound down the drain.[12] Use designated, clearly labeled waste containers for different waste streams (e.g., solid waste, halogenated organic waste, non-halogenated organic waste).[12]

  • Solid Waste: Collect any unused solid compound, contaminated filter paper, and weighing boats in a sealed, labeled container for solid chemical waste.

  • Liquid Waste: Collect all solutions containing the compound in an appropriate, sealed, and labeled liquid waste container. Do not mix incompatible waste streams.[8]

  • Contaminated Materials: Dispose of contaminated gloves, bench paper, and other disposable materials in a designated solid waste container.[7] Heavily contaminated items may need to be treated as hazardous waste.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[8][15]

Emergency Procedures

Be prepared for accidents before they happen.[1]

  • Skin Contact: Immediately remove all contaminated clothing.[16] Wash the affected area with soap and plenty of water for at least 15 minutes.[2][17] Seek medical attention if irritation persists.[2][17]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][17] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.[16]

  • Inhalation: Move the affected person to fresh air.[14][17] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[14][17] Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6][14] Never give anything by mouth to an unconscious person.[14][18] Seek immediate medical attention.[18]

  • Spills: Evacuate the area.[6] Wearing appropriate PPE, absorb liquid spills with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[15][17] Decontaminate the spill area. For large spills, contact your institution's environmental health and safety department.

Visual Workflow for Safe Handling and Disposal

cluster_prep Preparation & Handling cluster_disposal Disposal cluster_emergency Emergency Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Weigh_Solid Weigh Solid in Fume Hood Don_PPE->Weigh_Solid Prepare_Solution Prepare Solution in Fume Hood Weigh_Solid->Prepare_Solution Spill Spill Weigh_Solid->Spill Exposure Personal Exposure Weigh_Solid->Exposure Run_Reaction Run Reaction in Fume Hood Prepare_Solution->Run_Reaction Prepare_Solution->Spill Prepare_Solution->Exposure Workup Perform Work-up & Purification Run_Reaction->Workup Run_Reaction->Spill Run_Reaction->Exposure Segregate_Waste Segregate Waste Streams Workup->Segregate_Waste Workup->Spill Workup->Exposure Solid_Waste Solid Waste Container Segregate_Waste->Solid_Waste Liquid_Waste Liquid Waste Container Segregate_Waste->Liquid_Waste Dispose Dispose via EHS Solid_Waste->Dispose Liquid_Waste->Dispose Emergency_Response Follow Emergency Procedures Spill->Emergency_Response Exposure->Emergency_Response

Caption: Workflow for handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.